molecular formula C33H25K4N3O12S B1496604 BTC,tetrapotassiumsalt

BTC,tetrapotassiumsalt

Cat. No.: B1496604
M. Wt: 844.0 g/mol
InChI Key: NVHVYTMJZUGPBU-UHFFFAOYSA-J
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Description

BTC is a low affinity calcium indicator (Kd = 7-26 µM) that displays excitation/emission spectra of 401/529 nm, respectively. It exhibits a shift in the excitation maximum from approximately 480 to 401 nm upon calcium binding, enabling determination of ratiometric calcium measurements. BTC is suitable for detecting elevated calcium levels associated with activation of smooth muscle, neurons, and intracellular calcium stores.>

Properties

IUPAC Name

tetrapotassium;2-[2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis(carboxylatomethyl)amino]-2-oxochromen-6-yl]oxyethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHVYTMJZUGPBU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25K4N3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: BTC Tetrapotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Quantification of Elevated Intracellular Calcium & Thallium Flux

Executive Summary

BTC Tetrapotassium Salt (Benzothiazole Coumarin) represents a specialized class of ratiometric fluorescent indicators designed for environments where traditional dyes fail: high-concentration calcium signaling and potassium channel permeation assays .

Unlike high-affinity indicators (e.g., Fura-2, Fluo-4) that saturate at resting or slightly elevated calcium levels (~1 µM), BTC exhibits a low affinity (Kd ~7 µM) . This property renders it the gold standard for quantifying massive calcium release events—such as tetanic muscle contraction, neuronal excitotoxicity, and calcium sparks—without "flatlining" due to saturation. Furthermore, its unique sensitivity to Thallium (Tl+) allows it to serve as a surrogate marker for potassium channel activity in high-throughput drug screening.

This guide details the physicochemical properties, mechanistic logic, and self-validating calibration protocols for the cell-impermeant tetrapotassium salt form of BTC.

Chemical & Physical Specifications

The tetrapotassium salt form is cell-impermeant .[1] It is primarily used for:

  • In vitro calibration: Establishing the

    
     and 
    
    
    
    values required to quantify signals from BTC-AM loaded cells.
  • Microinjection/Patch Clamp: Direct loading into the cytoplasm via recording pipettes to avoid compartmentalization artifacts associated with AM esters.

PropertySpecification
Chemical Name BTC, tetrapotassium salt
CAS Number 216453-54-2
Molecular Formula

Molecular Weight ~844.02 g/mol
Solubility Water (> 10 mM); Insoluble in non-polar solvents
Dissociation Constant (

)
~7 µM (Ca

)
Excitation Maxima 480 nm (Ca

-free)

401 nm (Ca

-bound)
Emission Maximum ~529 nm (Independent of Ca

)

Mechanism of Action

Ratiometric Calcium Sensing

BTC operates on an excitation-shift mechanism.[1][2][3][4] In the absence of calcium, the indicator absorbs maximally at 480 nm . Upon chelating Ca


, the electron distribution changes, shifting the excitation peak to 401 nm .

Because the emission remains stable at 529 nm , the ratio of fluorescence intensity at these two excitation wavelengths (


) provides a readout of calcium concentration that is independent of dye concentration, cell thickness, or photobleaching.
Thallium (Tl+) Sensitivity

BTC binds Thallium (


) with high affinity. Since 

permeates potassium channels (e.g., hERG, Kv1.3) effectively, BTC fluorescence is used to monitor K+ channel opening. The influx of

causes a fluorescence increase similar to Ca

binding.[3]

BTC_Mechanism Unbound BTC (Unbound) Ex: 480nm | Em: 529nm Bound BTC-Ca Complex Ex: 401nm | Em: 529nm Unbound->Bound Chelation (Kd ~7µM) Ratio Ratiometric Signal (F401 / F480) Unbound->Ratio Denominator Input Ca Calcium (Ca++) Ca->Bound Bound->Ratio Numerator Input Quant Quantified [Ca++]i (Non-saturating >10µM) Ratio->Quant Grynkiewicz Equation

Figure 1: The excitation-shift mechanism of BTC.[1][2] Note the inversion of excitation efficiency upon calcium binding, enabling ratiometric calculation.

Experimental Protocol: In Situ Calibration

Objective: To determine the precise dissociation constant (


) and dynamic range (

) of BTC in your specific experimental buffer. This is the primary application of the Tetrapotassium Salt.

Context: Literature


 values (7 µM) vary based on pH, temperature, and ionic strength. You must generate a calibration curve using the salt form to accurately convert fluorescence ratios into molar concentrations.
Materials
  • BTC Tetrapotassium Salt (Store at -20°C, desiccated).[5][]

  • Calibration Buffer (Zero Ca): 10 mM K-MOPS (pH 7.2), 100 mM KCl, 10 mM EGTA.

  • Calibration Buffer (High Ca): 10 mM K-MOPS (pH 7.2), 100 mM KCl, 10 mM Ca-EGTA.

  • Spectrofluorometer or Imaging System.

Step-by-Step Methodology
1. Stock Preparation
  • Weigh 1 mg of BTC Tetrapotassium Salt.[1]

  • Dissolve in 1.18 mL of dH2O to create a 1 mM Stock Solution .

    • Note: Do not use DMSO. The salt is water-soluble.[2][7][4]

    • Stability:[2] Aliquot and freeze at -20°C. Stable for 6 months.

2. Reciprocal Dilution Series (The "Self-Validating" Method)

Instead of adding CaCl2 sequentially (which changes volume and pH), mix "Zero Ca" and "High Ca" buffers to clamp free calcium levels precisely.

  • Solution A (Zero Free Ca): 10 mM EGTA (no added Ca).

  • Solution B (Saturated Ca): 10 mM Ca-EGTA (approx 39 µM free Ca).

  • Note: Ensure both solutions contain 1 µM BTC Salt (add 1 µL stock per mL of buffer).

Calibration PointVolume Sol. A (Zero Ca)Volume Sol. B (High Ca)Free [Ca2+] (approx)
1 (R_min) 1000 µL0 µL0 µM
2 900 µL100 µL~0.05 µM
3 500 µL500 µL~0.50 µM
4 100 µL900 µL~5.0 µM
5 (R_max) 0 µL1000 µL~39 µM (Saturating)
3. Measurement & Calculation
  • Measure fluorescence at Ex 401 nm and Ex 480 nm (Em 529 nm) for each point.

  • Calculate Ratio

    
    .
    
  • Plot

    
     vs. Free 
    
    
    
    .
  • Fit the data to the Grynkiewicz equation to solve for your system's specific

    
    .
    


Comparative Analysis: BTC vs. Common Indicators[6][11]

The choice of BTC is driven by affinity .[8] Using Fura-2 for a calcium spark event is like measuring the speed of a jet with a car speedometer—it will simply max out.

FeatureBTC Fura-2 Fluo-4
Affinity (

)
~7.0 µM (Low) ~0.14 µM (High)~0.35 µM (High)
Primary Use High [Ca], Neuronal firing, Tl+ fluxBasal [Ca], Cytosolic changesHigh-throughput Screening
Mode Ratiometric (Ex Shift)Ratiometric (Ex Shift)Single Wavelength (Intensity)
Excitation 401 / 480 nm (Visible)340 / 380 nm (UV)488 nm (Visible)
Dynamic Range Linear at 1–50 µMSaturated > 1 µMSaturated > 2 µM
Interference Sensitive to Zn

LowLow

Critical Troubleshooting & Caveats

  • Zinc Interference: BTC has a high affinity for

    
    . In tissues with labile zinc (e.g., hippocampal mossy fibers), use a zinc chelator (TPEN) to verify that signals are calcium-derived.
    
  • pH Sensitivity: The

    
     of BTC is slightly more pH-sensitive than Fura-2. Ensure your calibration buffers match the intracellular pH (~7.2) of your target cells.
    
  • Loading Artifacts: When using the AM ester form, prolonged excitation can cause the dye to convert to a calcium-insensitive species. When using the Tetrapotassium Salt in patch pipettes, this is less of an issue, but minimize light exposure.

  • Spectral Overlap: The 401 nm excitation peak is close to the UV range. Ensure your optics (objectives) transmit 400 nm light efficiently; otherwise, the "numerator" signal will be weak, degrading the signal-to-noise ratio.

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC.[1] Cell Calcium, 27(2), 75-86. Link

  • Iatridou, H., et al. (1994). The development of a new family of intracellular calcium probes.[9] Cell Calcium, 15(2), 190-198.[9] Link

  • Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells. Journal of Biomolecular Screening, 9(8), 671-677. Link

  • AAT Bioquest. BTC, Tetrapotassium Salt Product Protocol & Spectrum Data. Link

Sources

BTC tetrapotassium salt applications in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: BTC Tetrapotassium Salt for High-Concentration Calcium Imaging in Neuroscience

Abstract

This technical guide details the physicochemical properties, experimental deployment, and analytical frameworks for using BTC tetrapotassium salt (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, benzothiazole coumarin derivative) in neuroscience.[1][2] Unlike high-affinity indicators (e.g., Fura-2, Fluo-4) that saturate at micromolar concentrations, BTC offers a low-affinity dissociation constant (


), enabling the quantification of massive calcium flux events in presynaptic terminals, excitotoxic cascades, and organelle stores (ER/SR).[1][2] This guide focuses specifically on the membrane-impermeant salt form, necessitating invasive loading techniques such as whole-cell patch clamp or microinjection.[1][2]

Physicochemical Core: Why BTC?

The Affinity Gap

Standard calcium imaging relies on indicators with


 values near resting cytosolic calcium levels (

).[2] While excellent for detecting somatic action potentials, these dyes saturate instantly within high-calcium microdomains (e.g., active zones) or during pathological loads, rendering them useless for quantification.[1][2]

BTC fills this "affinity gap." With a


 of 

(and up to

depending on ionic strength/temperature), BTC remains linear and responsive in the

range.[1][2]
Mechanism of Action: Excitation Ratiometry

BTC is a ratiometric excitation indicator.[1][2][3] Upon binding


, its excitation maximum shifts significantly toward the ultraviolet/violet spectrum (Blue Shift), while the emission peak remains relatively stable.[1][2]
  • 
    -Free State:  Excitation max 
    
    
    
    (Blue).[1][2]
  • 
    -Bound State:  Excitation max 
    
    
    
    (Violet).[1][2]
  • Emission:

    
     (Green).[1][2][]
    

By alternating excitation between


 and 

and collecting emission at

, researchers can calculate a ratio (

) that is independent of dye concentration, cell thickness, or photobleaching.[1][2]
Salt vs. AM Ester

This guide focuses on the tetrapotassium salt .

  • BTC-AM (Acetoxymethyl ester): Membrane permeant, loaded by incubation.[1][2] Prone to compartmentalization in organelles and incomplete hydrolysis.[2]

  • BTC Tetrapotassium Salt: Membrane impermeant .[1][2][5] Must be physically introduced into the cytosol.

    • Advantage:[1][2][6][7] Precise control over intracellular dye concentration.[1][2]

    • Advantage:[1][2][6][7] No background fluorescence from extracellular dye (it washes away).[1][2]

    • Advantage:[1][2][5][6][7][8] Immediate functionality (no de-esterification time required).[1][2]

Visualization: Spectral Mechanism

BTC_Mechanism cluster_ratio Ratiometric Readout Ca Free Ca2+ BTC_Bound BTC-Ca2+ Complex Ex Max: 401 nm Ca->BTC_Bound BTC_Free BTC (Free) Ex Max: 480 nm BTC_Free->BTC_Bound + Ca2+ (Kd ~7 µM) Emission Fluorescence Emission ~529 nm BTC_Free->Emission Excitation @ 480nm (Low Signal) BTC_Bound->Emission Excitation @ 400nm (High Signal)

Figure 1: The spectral shift mechanism of BTC.[1][2][5][9] Calcium binding shifts the optimal excitation wavelength from blue (480 nm) to violet (401 nm).[1][2]

Strategic Applications in Neuroscience

Application DomainTarget PhysiologyWhy BTC Salt?
Presynaptic Terminals Neurotransmitter release at active zones.[1][2]Local

can reach

in nanodomains.[2] Fura-2 saturates; BTC tracks the peak.[1][2]
Organelle Imaging ER/SR Calcium load.The salt can be loaded into the cytosol, but for ER measurements, specific targeted loading or permeabilization is required. However, BTC is often used to measure cytosolic flux from these stores.[2]
Excitotoxicity Glutamate-induced calcium overload.[1][2]During stroke/ischemia models, calcium rises well above

.[1][2] BTC allows accurate quantification of the "death plateau."[2]
Potassium Channels Thallium (

) flux assays.[2][3][][9]
BTC binds

with high affinity.[2] It acts as a surrogate marker for

channel permeability in patch-clamp experiments.[1][2]

Experimental Protocol: Whole-Cell Patch Clamp Loading

This protocol describes loading BTC tetrapotassium salt into neurons via a patch pipette.[1][2] This is the "Gold Standard" for quantitative accuracy.

Reagents & Preparation
  • BTC Stock: Reconstitute BTC tetrapotassium salt in high-purity

    
     to 
    
    
    
    . Aliquot and store at
    
    
    protected from light.
  • Internal Solution (Intracellular): Standard K-Gluconate or Cs-Methanesulfonate based solution.[1][2]

    • Critical: Do not add EGTA or BAPTA. BTC acts as the buffer.

    • Buffer Capacity: At

      
      , BTC adds minimal buffering capacity compared to standard EGTA (1-10 mM), preserving physiological dynamics better than high-buffer solutions.[1][2]
      
Step-by-Step Workflow
  • Dilution: On the day of the experiment, dilute the BTC stock into the internal solution to a final concentration of 50--100 µM .

    • Note: Higher concentrations improve signal-to-noise but increase calcium buffering, potentially blunting fast transients.[1][2]

  • Filtration: Filter the internal solution (0.22 µm) to prevent pipette clogging.

  • Pipette Filling: Backfill the patch pipette. Ensure the tip is free of bubbles.[2]

  • Giga-seal Formation: Approach the neuron and form a Giga-ohm seal.[1][2]

  • Break-in: Apply suction to rupture the patch (Whole-cell configuration).[1][2]

  • Diffusion: Allow 10–15 minutes for the BTC to diffuse from the pipette into the soma and dendrites.

    • Validation: Monitor fluorescence at 480 nm excitation. Signal should stabilize as equilibrium is reached.[1][2]

Imaging Parameters
  • Light Source: Rapid switching monochromator (e.g., DeltaRAM, Polychrome) or LED switcher.[1][2]

  • Filters:

    • Excitation 1:

      
       (Ca-bound peak).[1][2]
      
    • Excitation 2:

      
       (Ca-free peak).[1][2]
      
    • Dichroic:

      
       LP.[1][2]
      
    • Emission:

      
      .[1][2]
      
  • Sampling Rate: BTC has fast kinetics (

    
     is high).[1][2] Image at >20 Hz for synaptic events.
    

Workflow Visualization

Protocol_Workflow cluster_imaging Dual-Excitation Acquisition start Start: BTC Stock (10mM) prep Prepare Internal Sol (No EGTA, 50-100µM BTC) start->prep patch Whole-Cell Patch Clamp (Allow 15m Diffusion) prep->patch ex1 Ex: 400nm (Bound) patch->ex1 ex2 Ex: 480nm (Free) patch->ex2 em Em: 530nm ex1->em ex2->em calc Calculate Ratio (R) F400 / F480 em->calc calib Convert R to [Ca2+] (Grynkiewicz Eq) calc->calib

Figure 2: Experimental workflow for intracellular loading and ratiometric acquisition using BTC.

Data Analysis & Calibration

To convert the fluorescence ratio (


) into absolute calcium concentration (

), use the Grynkiewicz equation adapted for ratiometric dyes:

[1][2]
  • 
    :  Dissociation constant (typically 
    
    
    
    for BTC, but must be determined in your specific buffer/temperature).[1][2]
  • 
    :  Measured ratio (
    
    
    
    ).
  • 
    :  Ratio at zero 
    
    
    
    (Internal solution + 10 mM EGTA).
  • 
    :  Ratio at saturating 
    
    
    
    (Internal solution + 10 mM
    
    
    ).[2]
  • Scaling Factor (

    
    ): 
    
    
    
    (Ratio of fluorescence at the denominator wavelength (480 nm) in zero vs. saturating calcium).[1][2]

Calibration Tip: Perform an in vitro calibration using the exact internal solution (without cells) in a cuvette or on a slide to establish


, 

, and

.[1][2]

Troubleshooting & Pitfalls

IssueCauseSolution
Low Signal Intensity BTC has a lower quantum yield than Fluo-4.[1][2]Increase dye concentration to

or use high-NA objectives. Bin pixels (2x2) to improve SNR.
Mg2+ Interference BTC has slight sensitivity to

.[1][2][10][11]
Ensure calibration solutions match the intracellular

(usually 1-2 mM) of your experiment.[1][2]
Photobleaching UV/Violet excitation is high energy.[1][2]Use triggered acquisition (shutter open only during exposure).[1][2] Minimize exposure time.
Spectral Overlap Overlap with GFP/YFP.BTC emission (529 nm) overlaps with GFP.[1][2] Avoid using GFP-tagged constructs; use mCherry or RFP instead.[1][2]

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998).[1][2] Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165-175.[1][2][10] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Imaging of High-Concentration Intracellular Calcium Using BTC Tetrapotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing BTC tetrapotassium salt (Benzothiazole Coumarin), a ratiometric calcium indicator distinct for its low affinity (


).[1] Unlike high-affinity dyes (e.g., Fura-2, Fluo-4) that saturate at resting or slightly elevated calcium levels (~1 

), BTC is engineered to quantify massive calcium flux events—such as those found in neuronal excitotoxicity, tetanic stimulation, or localized microdomains—without sensor saturation.

Crucial Distinction: This protocol specifically addresses the tetrapotassium salt form. This form is membrane-impermeable and must be physically introduced into the cell (e.g., via patch-clamp pipette or microinjection). It is not the AM ester form and will not load by simple incubation.

Technical Specifications & Mechanism

Physical Properties
ParameterSpecificationNotes
Molecule BTC Tetrapotassium SaltMembrane Impermeable
Dissociation Constant (

)
~7.0

Low affinity (High

range)
Excitation (Ca-free) ~480 nmExcitable by 488 nm Argon laser
Excitation (Ca-bound) ~401 nmExcitable by 405 nm Diode laser
Emission ~529 nmSingle emission channel (Green)
Method Excitation Ratiometric

Mechanism of Action

BTC functions as an excitation-ratiometric indicator.[1][2][3][4] Upon binding calcium, the excitation maximum shifts towards the UV/violet range (hypsochromic shift). By alternating excitation between ~400 nm and ~480 nm while collecting emission at ~530 nm, researchers can calculate a ratio that is independent of dye concentration, cell thickness, or photobleaching.

BTC_Mechanism BTC_Free BTC (Free) BTC_Bound BTC-Ca2+ Complex BTC_Free->BTC_Bound Binding (Kd ~7uM) Ex_480 Excitation: 480nm (High Absorbance) BTC_Free->Ex_480 Dominant Signal Ca_Ion Ca2+ Influx Ca_Ion->BTC_Bound Ex_400 Excitation: 405nm (High Absorbance) BTC_Bound->Ex_400 Dominant Signal Emission Emission (530nm) Ex_480->Emission Em: 530nm Ex_400->Emission Em: 530nm

Figure 1: The spectral shift mechanism of BTC. Calcium binding shifts peak excitation preference from 480nm to 405nm.

Experimental Rationale: Why BTC Salt?

The Saturation Problem: Standard dyes like Fura-2 (


) are fully saturated at 

. In experiments involving glutamate excitotoxicity or paroxysmal depolarizing shifts, cytosolic calcium can spike to 10-50

. Fura-2 would "flatline" (report a constant max value) masking the true magnitude of the event.

The Buffering Problem: High-affinity dyes act as calcium chelators (buffers). Loading a cell with 100


 of Fura-2 adds significant buffering capacity, potentially altering the very physiological response you intend to measure. BTC's low affinity means it binds calcium less aggressively, preserving natural calcium kinetics.

Detailed Protocols

Protocol A: Preparation of Internal Solution (Pipette Solution)

Critical Step: The internal patch solution must be free of high-affinity buffers (like BAPTA) that would outcompete BTC.

  • Base Solution Formulation (Intracellular mimic):

    • 135 mM K-Gluconate (Main salt)

    • 10 mM HEPES (pH buffer)[5]

    • 4 mM Mg-ATP (Energy source)

    • 0.3 mM Na-GTP[6]

    • 10 mM Na2-Phosphocreatine

  • Buffer Control (The "Trace" EGTA):

    • Add exactly 0.05 mM to 0.1 mM EGTA .

    • Why? You need just enough EGTA to keep the solution healthy during seal formation, but not enough to clamp calcium transients. Do not use the standard 10 mM EGTA often found in electrophysiology recipes.

  • BTC Reconstitution:

    • Dissolve BTC Tetrapotassium Salt in high-quality ddH2O to create a 10 mM Stock . Aliquot and freeze at -20°C (light shielded).

  • Final Pipette Mix:

    • Dilute the BTC stock into the Base Solution to a final concentration of 50 - 100

      
       .
      
    • Filter through a 0.22

      
       syringe filter to prevent pipette clogging.
      
    • Note: 100

      
       BTC provides excellent signal-to-noise without significant buffering due to its high 
      
      
      
      .
Protocol B: Patch-Clamp Loading and Acquisition

This method ensures precise control over dye concentration, unlike AM ester loading which can be variable and compartmentalized.

Workflow cluster_0 Phase 1: Loading cluster_1 Phase 2: Optical Acquisition Step1 Fill Pipette (Internal Sol + 100uM BTC) Step2 Giga-Ohm Seal Formation Step1->Step2 Step3 Break-in (Whole Cell Mode) Step2->Step3 Step4 Diffusion Period (Wait 10-15 mins) Step3->Step4 Dye enters cytosol Step5 Excitation 1: 405nm (Violet) Step4->Step5 Step7 Collect Em: 530nm Step5->Step7 Step6 Excitation 2: 488nm (Blue) Step6->Step7

Figure 2: Workflow for introducing impermeant BTC salt via whole-cell patch clamp.

Step-by-Step:

  • Establish Whole-Cell Configuration:

    • Approach cell, form Giga-seal, and rupture membrane (break-in).

  • Equilibration:

    • Allow 10–15 minutes for BTC to diffuse from the pipette into the soma and dendrites.

    • Verification: Briefly illuminate with 488 nm. You should see the cell body clearly defined against a dark background.

  • Optical Setup:

    • Channel 1 (Ca-Bound): Excitation 405 nm (or 400 nm).

    • Channel 2 (Ca-Free): Excitation 480 nm (or 488 nm).

    • Emission: Bandpass filter 535/30 nm.

    • Dichroic: 505 nm LP (Long Pass).

  • Acquisition Rate:

    • Alternate excitation rapidly (e.g., >10 Hz) to capture fast transients.

Protocol C: Data Analysis & Calibration

Convert raw fluorescence ratios (


) into absolute calcium concentration (

) using the Grynkiewicz equation adapted for BTC.


Where:

  • 
     : Measured Ratio (
    
    
    
    ).
  • 
     : Dissociation constant (Use 7.0 
    
    
    
    as a starting estimate, or determine empirically).
  • 
     : Ratio at zero calcium.[7]
    
  • 
     : Ratio at saturating calcium.[7]
    
  • 
     : Fluorescence intensity at 488nm (denominator wavelength) in zero Ca.
    
  • 
     : Fluorescence intensity at 488nm in saturating Ca.
    

In Situ Calibration (End of Experiment):

  • Determine

    
    :  Perfusion with Ca-free saline + 10 mM EGTA + 10 
    
    
    
    Ionomycin. (Note: This is difficult in whole-cell mode as the pipette supplies Ca; often done in separate "calibration" cells or microspheres).
  • Determine

    
    :  Perfusion with high Ca saline (10 mM 
    
    
    
    ) + 10
    
    
    Ionomycin to saturate the low-affinity dye.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Change Dye Saturation or

too low
BTC requires

to show significant shifts. If studying resting potential, switch to Fura-2.
High Background Dye LeakageEnsure a tight Giga-seal. If dye leaks into the bath, background fluorescence will obscure the ratiometric shift.
Cell Death Phototoxicity405 nm light is high energy. Reduce laser power to <5% and use exposure times <100ms.
Pipette Clog Undissolved DyeFilter the internal solution. BTC salts can precipitate if frozen/thawed repeatedly.

References

  • Original Characterization of BTC: Iatridou, H., Foukaraki, E., Kuhn, M. A., Marcus, E. M., Haugland, R. P., & Katerinopoulos, H. E. (1994).[8] The development of a new family of intracellular calcium probes.[8][7][9] Cell Calcium, 15(2), 190–198.[8]

  • Comparison of Low Affinity Indicators: Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000).[1] Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC.[1][3][4] Cell Calcium, 27(2), 75–86.

  • Calibration Theory: Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985).[9] A new generation of Ca2+ indicators with greatly improved fluorescence properties.[7][9] Journal of Biological Chemistry, 260(6), 3440–3450.

  • Product Specifications & Spectra: Thermo Fisher Scientific. (n.d.). Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2. Molecular Probes Handbook.

Sources

Technical Application Note: High-Dynamic Range Calcium Imaging in Neurons using BTC Tetrapotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of BTC tetrapotassium salt (Benzothiazole Coumarin) for quantifying intracellular calcium (


) dynamics in neurons.[1] Unlike high-affinity indicators (e.g., Fura-2, Fluo-4) which saturate at 


M, BTC possesses a low affinity (


M), making it the gold standard for resolving high-concentration calcium microdomains, such as those occurring during glutamate excitotoxicity, paroxysmal depolarizing shifts, or in the immediate vicinity of open N-methyl-D-aspartate (NMDA) receptors.[1]

Critical Note: The tetrapotassium salt form of BTC is membrane-impermeant .[1] It cannot be loaded via bath incubation.[1] This protocol specifically addresses loading via whole-cell patch-clamp pipettes , ensuring precise control over intracellular dye concentration.[1]

Scientific Rationale: The Saturation Challenge

Neuronal calcium signaling is bimodal. Global resting calcium hovers around 50–100 nM, but local transients in dendritic spines or near ion channels ("nanodomains") can spike to 10–100


M.[1]
  • The Problem: High-affinity dyes like Fura-2 (

    
     nM) saturate rapidly above 1 
    
    
    
    M. They act as "calcium sponges," buffering the very signal you attempt to measure and "flat-lining" at the peak of large transients.[1]
  • The Solution: BTC provides a linear dynamic range extending well into the 10–50

    
    M range. Its ratiometric nature corrects for dye path length, uneven loading, and photobleaching, which are critical artifacts in long-duration neuronal recordings.[1]
    
Mechanism of Action

BTC is a dual-excitation, single-emission ratiometric indicator.[1]

  • 
    -Free State:  Excitation maximum 
    
    
    
    480 nm.[1]
  • 
    -Bound State:  Excitation maximum shifts to 
    
    
    
    401 nm.[1]
  • Emission: Remains constant at

    
     529 nm.[1]
    

By alternating excitation between


400 nm and 

480 nm, one can calculate a ratio (

) proportional to

.[1]

Technical Specifications

PropertyValueNotes
Molecular Weight 844.02 g/mol Tetrapotassium salt form
Dissociation Constant (

)

7

M
Low affinity (High dynamic range)
Excitation Maxima 401 nm (Bound) / 480 nm (Free)Ideal for 405/488 nm laser lines
Emission Maximum 529 nmDetectable in FITC/GFP channel
Solubility Water, Intracellular BufferCell Impermeant
Selectivity High for

Low sensitivity to

Experimental Workflow & Visualization

The following diagram illustrates the ratiometric shift mechanism and the experimental loading workflow.

BTC_Workflow cluster_0 Mechanism cluster_1 Protocol Workflow Ca_Low Low [Ca2+] (Resting) BTC_Free BTC (Free) Ex: ~480nm Ca_Low->BTC_Free Dominant State Ca_High High [Ca2+] (Activity) BTC_Bound BTC (Bound) Ex: ~400nm Ca_High->BTC_Bound Shift Emission Emission ~529nm BTC_Free->Emission Fluorescence BTC_Bound->Emission Fluorescence Stock 1. Stock Prep (H2O) Internal 2. Internal Sol. (K-Gluconate) Stock->Internal Dilute to 50-100 µM Patch 3. Whole-Cell Patch Internal->Patch Back-fill Pipette Diffusion 4. Diffusion (15-20 min) Patch->Diffusion Break-in Imaging 5. Ratiometric Imaging Diffusion->Imaging Equilibrium

Caption: Figure 1. Left: Mechanism of BTC spectral shift upon calcium binding.[1] Right: Step-by-step workflow for loading neurons via patch pipette.

Detailed Protocol: Whole-Cell Loading

Phase 1: Reagent Preparation

Materials:

  • BTC Tetrapotassium Salt (Solid)[1][2][3][4]

  • Nuclease-free water[1]

  • Intracellular Pipette Solution (IC)[1]

Step-by-Step:

  • Stock Solution (10 mM): Dissolve 1 mg of BTC tetrapotassium salt (MW 844.02) in 118

    
    L of nuclease-free water.[1]
    
    • Storage: Aliquot into 5

      
      L tubes, wrap in foil (light sensitive), and store at -20°C. Stable for 6 months.
      
  • Working Solution (Internal Solution):

    • Prepare your standard K-Gluconate or Cs-Gluconate internal solution.[1]

    • Add BTC stock to a final concentration of 50–100

      
      M .[1]
      
    • Note: Unlike high-affinity dyes, BTC buffers calcium less, but keeping concentration

      
       100 
      
      
      
      M minimizes perturbation of physiological signaling.[1]
    • Critical: Filter the internal solution (0.22

      
      m) after adding BTC to prevent pipette clogging.
      
Phase 2: Patch-Clamp Loading[1]
  • Pipette Filling: Back-fill the patch pipette (3–5 M

    
     resistance) with the BTC-containing internal solution.[1]
    
  • Gigaseal & Break-in: Form a gigaseal on the neuronal soma.[1] Apply suction to rupture the membrane (whole-cell configuration).[1]

  • Diffusion Period:

    • Maintain the cell in voltage clamp (e.g., -70 mV).[1]

    • Wait 15–20 minutes . This allows the BTC to diffuse from the pipette into the soma and proximal dendrites.

    • Validation: You should observe a steady increase in fluorescence (488 nm excitation) as the dye loads.[1]

  • Seal Check: Ensure series resistance (

    
    ) remains stable (< 20 M
    
    
    
    ). High
    
    
    restricts dye diffusion.[1]
Phase 3: Optical Configuration (Confocal/Widefield)[1]

BTC is optimally suited for systems with 405 nm and 488 nm excitation lines.[1]

ParameterSettingRationale
Channel 1 (Bound) Ex: 405 nm (or 400–410 nm)Excites the Ca-bound species.[1]
Channel 2 (Free) Ex: 488 nm (or 475–490 nm)Excites the Ca-free species.[1]
Emission Filter 525/50 nm (Bandpass)Collects emission from both states.[1]
Dichroic Mirror 500 nm LPPasses excitation, reflects emission.[1]
Sampling Rate > 10 HzRequired to capture rapid neuronal transients.

Data Analysis & Quantification

Raw fluorescence intensity is insufficient.[1] You must calculate the ratio to quantify


.[1]
Background Subtraction

Subtract the background fluorescence (ROI outside the cell) from both channels:




[1]
Ratio Calculation

Calculate the ratio (


) at each time point:


Note: Some labs use

.[1] Ensure you are consistent. The formula below assumes

(Signal/Reference).
Concentration Conversion (Grynkiewicz Equation)

[1]

Where:

  • 
    :  Effective dissociation constant.[1] 
    
    
    
    .[1]
  • 
    :  Ratio at zero 
    
    
    
    (determined by in-vitro calibration or internal solution with 10 mM EGTA).
  • 
    :  Ratio at saturating 
    
    
    
    (internal solution with 10 mM
    
    
    ).[1]
  • 
    :  Fluorescence at 488 nm in zero 
    
    
    
    .[1]
  • 
    :  Fluorescence at 488 nm in saturating 
    
    
    
    .[1]

Field Standard: For BTC,


 increases as calcium increases (if using 405/488).[1] If using 488/405, 

decreases.[1]

Troubleshooting

IssueProbable CauseCorrective Action
No Fluorescence Dye not loading; Cell not whole-cellCheck access resistance (

). Repatch if

.[1] Ensure dye was added to internal solution.
Signal Saturation Gain too highLower PMT voltage/Laser power.[1] BTC is bright; avoid clipping peaks.[1]
High Background Dye leakageCheck seal quality. If dye leaks into bath, wash with fresh ACSF.[1]
No Ratio Change

too low
BTC is low affinity.[1] It will not detect small resting fluctuations (10-50 nM).[1] Use Fura-2 for low levels.[1][5]
Toxicity/Blebbing Osmolarity mismatchEnsure Internal Solution osmolarity is 280-290 mOsm.[1]

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator.[1][6] Cell Calcium, 24(3), 165-175.[1][6]

  • Neher, E., & Augustine, G. J. (1992). Calcium gradients and buffers in bovine chromaffin cells.[1] The Journal of Physiology, 450, 273–301.

  • Thermo Fisher Scientific. BTC, Tetrapotassium Salt Product Information.[1] Molecular Probes Handbook.

  • AAT Bioquest. BTC, tetrapotassium salt CAS 216453-54-2 Properties and Spectra.[1][2]

Sources

Application Note: Ratiometric Imaging & Calibration Protocol for BTC Tetrapotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing BTC Tetrapotassium Salt for quantitative calcium imaging. Unlike the cell-permeant AM ester form used for bulk loading, the tetrapotassium salt is membrane-impermeable and is the gold standard for ratiometric calibration , microinjection , and patch-clamp loading .

Abstract

BTC (Benzothiazole Coumarin) is a low-affinity, ratiometric calcium indicator optimized for detecting high intracellular calcium concentrations (


 in the micromolar range).[1][2][3] Unlike Fura-2, which saturates at resting levels in some excitotoxic conditions, BTC exhibits a dissociation constant (

) of approximately 7–26 µM , making it ideal for monitoring calcium sparks, neuronal excitotoxicity, and channel proximity domains. This protocol details the use of BTC Tetrapotassium Salt for precise in vitro calibration and invasive cellular loading, leveraging its excitation shift from 480 nm to 400 nm upon calcium binding.

Introduction & Mechanistic Basis[4]

Why BTC? (The Low-Affinity Advantage)

Standard indicators like Fura-2 (


) saturate rapidly during massive calcium influx events. BTC fills this critical gap:
  • High Dynamic Range: Detects

    
     from ~1 µM to >100 µM.
    
  • Visible Light Excitation: Ratiometric excitation peaks at 400 nm (Ca-bound) and 480 nm (Ca-free) allow the use of standard 405 nm diode lasers and 488 nm argon lines, reducing UV phototoxicity compared to Fura-2 (340/380 nm).

  • Ratiometric Precision: The ratio of fluorescence intensities (

    
    ) cancels out artifacts from uneven dye loading, photobleaching, and cell thickness.
    
Spectral Mechanism

Upon binding


, the BTC fluorophore undergoes a hypsochromic (blue) shift in excitation.
  • 
    -Free State:  Excitation max 
    
    
    
    480 nm.
  • 
    -Bound State:  Excitation max 
    
    
    
    400 nm.[1][4]
  • Emission: Remains stable at

    
     529 nm.
    

BTC_Mechanism cluster_0 Calcium Binding Event cluster_1 Ratiometric Output Free BTC Free (Ex Max: 480 nm) Bound BTC-Ca2+ Complex (Ex Max: 400 nm) Free->Bound + Ca2+ Binding Ratio Ratio R = F(400) / F(480) Free->Ratio Denominator Signal Bound->Ratio Numerator Signal Ca High [Ca2+] (>1 µM) Ca->Bound Conc [Ca2+] Calculation Ratio->Conc Grynkiewicz Eq

Figure 1: Mechanism of BTC spectral shift and ratiometric logic.

Materials & Preparation

Reagents
  • BTC Tetrapotassium Salt: (Store at -20°C, desiccated, protected from light).

  • Calibration Buffer Kit:

    • Zero Ca Buffer: 10 mM K₂EGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

    • High Ca Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

    • Note: Using a CaEGTA/K₂EGTA system ensures precise free

      
       clamping compared to adding CaCl₂ directly.
      
  • Solvent: Nuclease-free water (BTC salt is water-soluble; do not use DMSO for the salt form).

Stock Solution
  • Reconstitute BTC Tetrapotassium Salt in distilled water to 1–5 mM .

  • Aliquot into light-shielded tubes and freeze at -20°C. Avoid freeze-thaw cycles.

Experimental Protocol: In Vitro Calibration

Critical Step: Every optical system (microscope, filters, detector) has unique transmission characteristics. You CANNOT use literature values for


, 

, or effective

. You must perform this calibration on your specific rig.
Step 1: Prepare Calibration Standards

Create a series of 11 solutions with free


 ranging from 0 to ~100 µM by mixing "Zero Ca" and "High Ca" buffers.
  • Final Dye Concentration: 5 µM BTC Salt in each buffer.

  • Temperature: Equilibriate all buffers to the experimental temperature (e.g., 22°C or 37°C), as

    
     is temperature-dependent.
    

Table 1: Mixing Protocol for Calibration (Example) | Target Free


 (µM) | Volume Zero Buffer (µL) | Volume High Buffer (µL) |
| :--- | :--- | :--- |
| 0 (Min)  | 1000 | 0 |
| 0.5 | 950 | 50 |
| 2.0 | 800 | 200 |
| 5.0 | 600 | 400 |
| 10.0 | 400 | 600 |
| 39.0 (Max)  | 0 | 1000 |
Step 2: Image Acquisition
  • Place a droplet (or cuvette) of the Zero Ca solution on the microscope stage.

  • Focus on the solution (or use a thin chamber of defined pathlength).

  • Acquire images at:

    • Channel 1 (Bound): Ex 405 nm (or 400 nm) / Em 530 nm.

    • Channel 2 (Free): Ex 488 nm (or 480 nm) / Em 530 nm.

  • Repeat for all calcium concentrations up to High Ca (Saturation).

  • Subtract background (buffer without dye) from all intensity values.

Step 3: Determine Constants

Calculate the Ratio (


) for each solution:


From this curve, extract:

  • 
    :  Ratio at zero 
    
    
    
    .[5]
  • 
    :  Ratio at saturating 
    
    
    
    .[5]
  • 
    :  The ratio of the fluorescence intensity of the denominator wavelength (488 nm) in Zero Ca (
    
    
    
    ) versus High Ca (
    
    
    ). This scaling factor is critical and often overlooked.

Experimental Protocol: Invasive Cell Loading

For researchers using patch-clamp or microinjection.

Pipette Solution Preparation
  • Prepare your standard intracellular pipette solution (e.g., K-Gluconate based).

  • Add BTC Tetrapotassium Salt to a final concentration of 50–100 µM .

    • Note: Higher concentrations are needed for microinjection than AM loading to overcome volume dilution.

  • Filter the solution (0.22 µm) to prevent pipette tip clogging.

Loading & Imaging
  • Establish whole-cell configuration.

  • Allow 5–10 minutes for diffusional equilibration of the dye into the cytosol.

  • Proceed with imaging using the same gain/exposure settings established in the calibration step.

Data Analysis: The Grynkiewicz Equation

To convert raw fluorescence ratios into absolute calcium concentration, use the modified Grynkiewicz equation for ratiometric dyes:



Where:

  • 
    :  Dissociation constant of BTC (approx. 7 µM, but determined experimentally).[1][4]
    
  • 
    :  The instrument scaling factor (
    
    
    
    ), which corrects for the brightness change of the free dye vs. bound dye at the denominator wavelength.
  • 
    :  Experimental Ratio (
    
    
    
    ).

Analysis_Flow Raw Raw Images (405nm & 488nm) Bkg Background Subtraction (ROI - Background ROI) Raw->Bkg Ratio Calculate Ratio (R) (F405 / F488) Bkg->Ratio Final Absolute [Ca2+] Map Ratio->Final Constants Apply Calibration Constants (Rmin, Rmax, Sf2/Sb2, Kd) Constants->Final

Figure 2: Data analysis workflow for converting raw intensity to concentration.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal-to-Noise Dye concentration too low or incorrect filter set.Increase pipette concentration to 100 µM. Ensure emission filter is bandpass 530/30 nm.
No Spectral Shift Dye degradation or pH issues.Check buffer pH (must be > 7.0). Ensure salt was stored desiccated.
Ratio Saturation

exceeds dynamic range.
BTC is for high

.[6] If measuring resting levels (100 nM), switch to Fura-2.
High Background Autofluorescence or leakage.Use 405/488 lasers which generally excite less autofluorescence than UV (340nm).

References

  • Molecular Probes (Thermo Fisher). Fluorescent Ca2+ Indicators Excited with UV Light. (Detailed spectral properties of BTC). Link

  • AAT Bioquest. Ratiometric Calcium Indicators & BTC Properties. (Review of low-affinity indicators). Link

  • MedChemExpress. BTC Tetrapotassium Salt Product Information. (Chemical data and handling).[1][5][7][8][9] Link

  • Iatridou, H., et al. (1994). The development of a new family of intracellular calcium probes.[1] Cell Calcium, 15(2), 190-198.[1] (Original characterization of BTC).[1][4][6]

Sources

High-Fidelity Calcium Quantitation in Smooth Muscle Cells: A BTC Tetrapotassium Salt Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Low-Affinity Indicators

In the study of smooth muscle cell (SMC) physiology, calcium (


) is not merely a binary switch but a complex, graded signal.[1] While high-affinity dyes like Fura-2 (

) are the industry standard for resting calcium levels, they fundamentally fail when capturing the rapid, high-concentration transients—such as calcium sparks and puffs —that drive excitation-contraction coupling.[1] These local events often exceed

, concentrations that instantly saturate Fura-2, rendering it blind to the signal's peak amplitude.[1]

BTC (Benzothiazole Coumarin) Tetrapotassium Salt is the superior alternative for this specific niche.[1] With a dissociation constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of approximately 7 µM , BTC remains linear and responsive during high-amplitude calcium events.[1] Furthermore, as a cell-impermeant salt loaded via patch-clamp, it grants the researcher precise control over intracellular dye concentration, eliminating the compartmentalization artifacts common with AM-ester loading.[1]

Technical Specifications & Mechanism

BTC operates as a dual-excitation, single-emission ratiometric indicator.[1] This ratiometric property is critical for SMCs, where cell contraction changes the optical path length; single-wavelength dyes (like Fluo-4) would conflate cell thickening with increased calcium.[1]

Table 1: BTC Tetrapotassium Salt Physicochemical Properties
PropertySpecificationSignificance in SMCs
Dissociation Constant (

)
~7 µMPrevents saturation during Ca²⁺ sparks/transients.[1]
Excitation Maxima 401 nm (

-bound) / 480 nm (

-free)
Enables ratiometric correction for contraction artifacts.[1]
Emission Maximum ~529 nmCompatible with standard FITC/GFP filter sets.[1]
Selectivity (

)

Minimal interference from physiological

fluctuations.[1]
Impermeability High (Tetrapotassium Salt)Requires physical loading (Patch/Microinjection); stays cytosolic.[1]

Experimental Design: The Whole-Cell Patch Clamp Approach

Unlike AM esters, the tetrapotassium salt form cannot passively diffuse through the membrane. It must be introduced via the patch pipette during whole-cell recording.[1] This method effectively "dialyzes" the cell interior with a known concentration of dye.

Optical Configuration

To utilize BTC ratiometrically, your rig must switch excitation wavelengths rapidly (alternating between ~400 nm and ~480 nm) while collecting emission at 530 nm.[1]

  • Channel 1 (Bound State): Excitation 400 nm

    
     Signal increases with 
    
    
    
    .[1]
  • Channel 2 (Free State): Excitation 480 nm

    
     Signal decreases with 
    
    
    
    .[1]
  • Ratio (

    
    ): 
    
    
    
    .[1]
Visualizing the Workflow

The following diagram outlines the critical path from solution preparation to data acquisition.

BTC_Loading_Workflow Prep Prepare Internal Solution (BTC 50-100 µM) Pipette Fill Patch Pipette (Avoid Bubbles) Prep->Pipette Keep on Ice Seal Form Giga-Ohm Seal (Cell-Attached) Pipette->Seal Positive Pressure Break Break-In (Whole-Cell Mode) Seal->Break Suction Pulse Dialysis Allow Diffusion (5-10 Minutes) Break->Dialysis Access Resistance < 20MΩ Record Dual-Excitation Recording (400nm / 480nm) Dialysis->Record Equilibrium Reached

Caption: Critical path for loading cell-impermeant BTC via whole-cell patch clamp. Time-to-equilibrium is volume-dependent.[1]

Detailed Protocol: Intracellular Dialysis in Smooth Muscle

Phase 1: Internal Solution Preparation

The choice of internal solution dictates the electrophysiological isolation. For measuring calcium currents (


) without potassium interference, use a Cesium-based solution.[1] For physiological membrane potentials, use Potassium-Gluconate.[1]

Standard SMC Internal Solution (Physiological):

  • Base Buffer: 130 mM K-Gluconate, 5 mM NaCl, 10 mM HEPES.[1]

  • Energy Regeneration: 4 mM Mg-ATP, 0.3 mM Na-GTP (Freshly added).[1]

  • pH: Adjust to 7.2 with KOH.

  • BTC Addition: Add BTC Tetrapotassium Salt to a final concentration of 50--100 µM .

    • Note: Do not add EGTA or BAPTA. The BTC itself acts as the buffer. Adding strong chelators will blunt the calcium signals you are trying to measure.

Phase 2: Establishing the Whole-Cell Configuration[3]
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3--5 MΩ.

  • Filling: Backfill the pipette with the BTC-containing internal solution. Ensure the tip is free of air bubbles.[2]

  • Giga-seal Formation: Approach the SMC under positive pressure.[1] Upon contact, release pressure and apply slight suction to form a Giga-ohm seal.[1]

  • Break-in: Apply a sharp pulse of suction or a "zap" voltage pulse to rupture the patch membrane.[1]

  • Dialysis Period: Wait 5--10 minutes . This lag time is mandatory to allow the BTC to diffuse from the pipette into the cytosol and equilibrate.

    • Verification: You should observe a steady increase in baseline fluorescence (at 480 nm excitation) as the dye fills the cell.

Phase 3: Data Acquisition (Ratiometric)[1]
  • Baseline: Record 30 seconds of baseline fluorescence at resting potential (-60 mV).

  • Stimulation: Trigger calcium events via depolarization (voltage steps to 0 mV to open VGCCs) or pharmacological agonists (e.g., Caffeine to trigger RyR release).[1]

  • Sampling Rate: For global transients, 20-50 Hz is sufficient. For calcium sparks, acquire at >100 Hz (line scan mode if using confocal).[1]

Data Analysis: Converting Ratios to Concentration

The fluorescence ratio


 (

) is independent of dye concentration but must be calibrated to yield absolute

.[1]

The Grynkiewicz Equation for BTC:


[1]
  • 
    :  Dissociation constant of BTC (~7 µM).
    
  • 
    :  Experimental Ratio (
    
    
    
    ).
  • 
    :  Ratio at zero 
    
    
    
    (determined by dialyzing a cell with 10 mM EGTA internal solution).[1]
  • 
    :  Ratio at saturating 
    
    
    
    (determined by dialyzing a cell with 10 mM
    
    
    internal solution).[1]
  • 
    :  The scaling factor. It is the ratio of the fluorescence at the denominator wavelength (480 nm) in the 
    
    
    
    -free state versus the
    
    
    -bound state (
    
    
    ).[1]

Mechanistic Insight: Calcium Signaling in SMCs

Understanding the source of the calcium signal is vital for interpretation. BTC is particularly adept at separating the massive influx from Voltage-Gated Calcium Channels (VGCC) from the local release of Sarcoplasmic Reticulum (SR) stores (Sparks).[1]

SMC_Calcium_Signaling cluster_ext Extracellular Space cluster_cyto Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Ca_out Ca²⁺ (1.5 mM) VGCC L-Type VGCC (Voltage Sensor) Ca_out->VGCC Influx Ca_cyto Cytosolic Ca²⁺ VGCC->Ca_cyto Global Rise BTC BTC Dye (Sensor) Ca_cyto->BTC Binding (Kd ~7µM) Contraction Myosin Light Chain Kinase Activation Ca_cyto->Contraction RyR Ryanodine Receptor (CICR) Ca_cyto->RyR Triggers (CICR) RyR->Ca_cyto Ca²⁺ Sparks (High Local Conc.) Ca_store SR Ca²⁺ Store Ca_store->RyR

Caption: BTC detects both global influx via VGCC and high-concentration local sparks from RyR without saturation.

Troubleshooting & Pitfalls

"The Ratio is Flat"
  • Cause: The cell may be overloaded with dye, or the

    
     is too high for resting levels.
    
  • Fix: BTC is a low affinity dye.[1][3] At resting levels (100 nM), it produces very little signal change.[1] You must stimulate the cell (depolarization or agonist) to see the ratio shift. If you need to measure resting levels, BTC is the wrong tool; use Fura-2.

Phototoxicity & Bleaching[1]
  • Cause: High intensity UV/blue light excitation.[1]

  • Fix: Minimize exposure time. Use a shutter to block light between acquisitions.[1] BTC is generally photostable, but the 400 nm excitation is high-energy.[1]

Motion Artifacts
  • Cause: SMC contraction moves the cell out of the region of interest (ROI).

  • Fix: This is why you use ratiometric imaging.[1] The ratio should theoretically correct for volume changes. However, severe movement can cause edge artifacts.[1] Use a tracking ROI algorithm or mechanically restrain the tissue if possible.

References

  • National Institutes of Health (NIH). (2000).[1] Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium.[1][4][3][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to reduce photobleaching of BTC tetrapotassium salt

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Photobleaching in Fluorescence Microscopy

Welcome to the technical support center for BTC tetrapotassium salt. As senior application scientists, we understand that achieving high-quality, reproducible data is paramount to your research. A common challenge encountered when using fluorescent indicators like BTC is photobleaching—the light-induced degradation of the fluorophore, leading to a diminished signal. This guide provides in-depth troubleshooting advice, scientifically grounded protocols, and field-proven insights to help you mitigate photobleaching and maximize the potential of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BTC tetrapotassium salt and what are its spectral properties?

BTC tetrapotassium salt is a cell-impermeant, low-affinity calcium indicator.[1][2][3] It is particularly useful for measuring high levels of calcium.[2][4] A key feature of BTC is its ratiometric measurement capability, which allows for more accurate quantification of calcium concentrations.[1][2] Upon binding to calcium, its excitation maximum shifts from approximately 480 nm to 401 nm, with an emission maximum at 529 nm.[2][4]

PropertyValueSource(s)
Molecular Formula C₃₃H₂₅K₄N₃O₁₂S[1][3]
Molecular Weight 844.02 g/mol [1][3]
Excitation (Ca²⁺-bound) ~401-400 nm[1][2][]
Excitation (Ca²⁺-free) ~485-480 nm[1][4]
Emission ~529 nm[2][]
K_d_ for Ca²⁺ ~7-26 µM[1][2]
Q2: What is photobleaching and why does it happen?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[6] This occurs when the fluorophore is in an excited state, typically after absorbing light. In this state, it can undergo covalent bond cleavage or react with surrounding molecules, particularly oxygen, leading to its permanent inactivation.[6][7] The transition from a singlet to a longer-lived triplet state makes the fluorophore more susceptible to these damaging reactions.[6]

Q3: My BTC signal is fading quickly during my experiment. What are the primary causes?

Rapid signal loss with BTC is a classic sign of photobleaching. The most common culprits are:

  • Excessive Illumination Intensity: Using a higher laser or lamp power than necessary dramatically accelerates photobleaching.[8][9]

  • Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more cycles of excitation and emission the fluorophores undergo, increasing the probability of photobleaching.[8][10]

  • Presence of Reactive Oxygen Species (ROS): The interaction of excited fluorophores with molecular oxygen generates ROS, which are highly reactive and can destroy the fluorophore.[7][9]

Troubleshooting Guide

Issue: Significant decrease in fluorescence intensity during time-lapse imaging.

This is a direct consequence of photobleaching. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Optimize Imaging Parameters

The first and most crucial step is to minimize the total light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio (SNR).[9] This can be achieved by using neutral density filters or adjusting the laser/lamp power settings.[8][9]

  • Minimize Exposure Time: Shorten the camera exposure time or increase the frame rate to reduce the duration of light exposure for each image.[8][9] For dynamic processes, it's essential to find a balance between avoiding motion blur and minimizing photobleaching.[11]

  • Limit the Field of View: Only illuminate the specific region of interest (ROI) to avoid unnecessarily exposing other areas of the sample.[8]

  • Use Transmitted Light for Focusing: Whenever possible, use transmitted light to find and focus on your sample before switching to fluorescence imaging for acquisition.[10][12]

cluster_0 Imaging Parameter Optimization Workflow Start Start Set_Lowest_Intensity Set Lowest Possible Excitation Intensity Start->Set_Lowest_Intensity Begin Set_Shortest_Exposure Set Shortest Possible Exposure Time Set_Lowest_Intensity->Set_Shortest_Exposure Define_ROI Define Region of Interest (ROI) Set_Shortest_Exposure->Define_ROI Acquire_Image Acquire Image Define_ROI->Acquire_Image Check_SNR Sufficient SNR? Acquire_Image->Check_SNR Check_SNR->Set_Lowest_Intensity No, adjust parameters End End Check_SNR->End Yes

Caption: Workflow for optimizing imaging parameters to reduce photobleaching.

Step 2: Employ Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging for free radicals, particularly ROS.[7]

  • For Fixed Cells: Use a mounting medium containing an antifade agent. Common and effective antifade reagents include:

    • p-phenylenediamine (PPD): Highly effective but can be prone to autofluorescence.[7]

    • n-propyl gallate (NPG): A widely used and effective antifade agent.[7]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another common and effective choice.[7][9]

    • Commercial formulations like ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD® are optimized for stability and performance.[9][13][14]

  • For Live-Cell Imaging: The options are more limited as the reagents must be non-toxic.

    • Trolox: A vitamin E analog that can reduce phototoxicity and photobleaching in live cells.[13]

    • Commercial reagents like ProLong™ Live Antifade Reagent contain enzymes that help to metabolize free radicals.[15]

Experimental Protocol: Preparing an NPG-based Antifade Mounting Medium

  • Prepare a 10X PBS stock solution: Dissolve 80g NaCl, 2g KCl, 14.4g Na₂HPO₄, and 2.4g KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L. Autoclave and store at room temperature.

  • Prepare the mounting medium:

    • Weigh out 0.2g of n-propyl gallate (NPG).

    • In a 50 mL conical tube, mix 20 mL of glycerol with 2 mL of 10X PBS.

    • Add the NPG to the glycerol/PBS mixture.

    • Place the tube on a rotator or vortex at low speed until the NPG is completely dissolved. This may take several hours.

    • Store the final solution in small aliquots at -20°C, protected from light.

Step 3: Consider Advanced Imaging Techniques

If photobleaching remains a significant issue, more advanced imaging techniques may be beneficial.

  • Multiphoton Microscopy: This technique uses a longer wavelength excitation laser, which reduces out-of-focus photobleaching and phototoxicity, making it ideal for imaging deep into thick samples.[9]

  • Light-Sheet Microscopy: This method illuminates only a thin plane of the sample at a time, significantly reducing the overall light exposure.[9]

cluster_solutions Mitigation Strategies cluster_optimize Parameter Adjustments cluster_antifade Reagent Types Problem Rapid Photobleaching of BTC Optimize_Imaging Optimize Imaging Parameters Problem->Optimize_Imaging Level 1 (Immediate Action) Use_Antifade Use Antifade Reagents Problem->Use_Antifade Level 2 (Chemical Intervention) Advanced_Techniques Advanced Imaging Techniques Problem->Advanced_Techniques Level 3 (Instrumental Solution) Reduce_Intensity Lower Light Intensity Optimize_Imaging->Reduce_Intensity Reduce_Time Decrease Exposure Time Optimize_Imaging->Reduce_Time Limit_ROI Limit ROI Illumination Optimize_Imaging->Limit_ROI Fixed_Cell Fixed Cells (e.g., NPG, DABCO) Use_Antifade->Fixed_Cell Live_Cell Live Cells (e.g., Trolox) Use_Antifade->Live_Cell

Caption: A tiered approach to troubleshooting photobleaching of BTC tetrapotassium salt.

Best Practices for Storage and Handling

To ensure the integrity and performance of your BTC tetrapotassium salt, proper storage and handling are crucial.

  • Storage: Store the solid powder at -20°C.[2][]

  • Handling: Protect the compound from prolonged exposure to light.[16] Keep the container tightly closed in a dry and well-ventilated place.[16][17]

By implementing these strategies, you can significantly reduce the effects of photobleaching, leading to more reliable and quantitative data in your experiments with BTC tetrapotassium salt.

References
  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]

  • Danylo, I., et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed, 2020 Feb 20. [Link]

  • Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]

  • Wikipedia. Photobleaching. [Link]

  • National Institutes of Health. Molecular counting by photobleaching in protein complexes with many subunits: best practices and application to the cellulose synthesis complex. [Link]

  • KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Journal of Cell Science. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]

  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed, 2020 Feb 21. [Link]

  • PubMed Central. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]

  • ResearchGate. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Request PDF. [Link]

  • BenchSci. (2023, April 13). How should an antifade reagent be chosen for a specific experiment or analysis?. [Link]

  • 2BScientific. Vector Laboratories / VECTASHIELD® Antifade Mounting Media. [Link]

  • ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?. [Link]

  • Biocompare. (2016, November 10). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. [Link]

  • ION Biosciences. Fluorescent Potassium Indicators. [Link]

Sources

Technical Support Center: Optimizing BTC Tetrapotassium Salt Concentration for Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BTC tetrapotassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the use of BTC tetrapotassium salt in your experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and application of BTC tetrapotassium salt.

Q1: What is BTC tetrapotassium salt and what is its primary application?

BTC tetrapotassium salt is a low-affinity fluorescent calcium indicator.[1] Its primary application is for the quantitative measurement of high-level intracellular calcium concentrations, such as those observed upon the activation of smooth muscle, neurons, and intracellular calcium stores.[1] It is particularly useful in situations where other high-affinity calcium indicators might become saturated.

Q2: What are the key spectral properties of BTC tetrapotassium salt?

Upon binding to calcium, BTC exhibits a shift in its excitation maximum from approximately 480 nm to 401 nm, with an emission maximum at 529 nm.[1][2] This spectral shift allows for ratiometric measurements of calcium concentration, which provides a more accurate quantification by minimizing the effects of uneven dye loading, cell thickness, and photobleaching.

Q3: What is the dissociation constant (Kd) of BTC for calcium and why is it important?

BTC has a low affinity for calcium, with a dissociation constant (Kd) reported to be in the range of 7-26 µM.[1] This low affinity is crucial for accurately measuring high calcium concentrations without signal saturation. The Kd value represents the calcium concentration at which half of the indicator is bound to calcium.

Q4: How should BTC tetrapotassium salt be stored?

For long-term stability, BTC tetrapotassium salt should be stored at -20°C as a solid.[1][] Once reconstituted into a stock solution, it is recommended to aliquot it into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

Q5: In what solvents is BTC tetrapotassium salt soluble?

BTC tetrapotassium salt is soluble in water.[1][2] For experimental use, it is typically dissolved in a high-quality, anhydrous solvent like water or a suitable buffer to prepare a concentrated stock solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with BTC tetrapotassium salt.

Problem 1: No or weak fluorescent signal.

  • Possible Cause 1: Incorrect filter set or instrument settings.

    • Explanation: The unique spectral properties of BTC require specific excitation and emission wavelengths.

    • Solution: Ensure that your fluorescence microscope or plate reader is equipped with the appropriate filters for ratiometric imaging of BTC (excitation at ~401 nm and ~480 nm, emission at ~529 nm). Verify that the instrument settings are optimized for detecting the BTC signal.

  • Possible Cause 2: Insufficient intracellular concentration of the indicator.

    • Explanation: If the dye is not effectively loaded into the cells, the resulting fluorescent signal will be weak.

    • Solution: Increase the loading concentration of the BTC, AM ester form (if used for intracellular measurements) or the incubation time.[4] For cell-impermeant BTC tetrapotassium salt, ensure the cell membrane has been permeabilized if intracellular measurements are intended.

  • Possible Cause 3: Low intracellular calcium levels.

    • Explanation: BTC is a low-affinity indicator and may not show a significant signal at basal or low calcium concentrations.

    • Solution: Use a positive control to stimulate an increase in intracellular calcium (e.g., ionomycin) to confirm that the dye is responsive. If you are expecting to measure low calcium levels, a high-affinity indicator like Fura-2 may be more appropriate.

Problem 2: High background fluorescence.

  • Possible Cause 1: Incomplete removal of extracellular dye.

    • Explanation: Residual extracellular BTC, AM that has not been washed away can be hydrolyzed by extracellular esterases, leading to background fluorescence.

    • Solution: Ensure thorough washing of the cells with a physiological buffer after the loading step to remove all extracellular dye.

  • Possible Cause 2: Autofluorescence from cells or media.

    • Explanation: Some cell types and culture media exhibit intrinsic fluorescence at the wavelengths used for BTC.

    • Solution: Image a sample of unstained cells in the same media to determine the level of autofluorescence. If it is significant, consider using a phenol red-free medium during the experiment.

Problem 3: Signal saturation or non-linear response.

  • Possible Cause 1: BTC concentration is too high.

    • Explanation: While BTC is a low-affinity indicator, excessively high concentrations can still lead to signal saturation, especially with very high calcium levels.

    • Solution: Perform a concentration titration to determine the optimal loading concentration of BTC for your specific cell type and experimental conditions. Start with the recommended concentration range and perform serial dilutions.

  • Possible Cause 2: Calcium levels exceed the dynamic range of BTC.

    • Explanation: The useful range for a calcium indicator is typically one order of magnitude above and below its Kd. If the intracellular calcium concentration far exceeds the upper limit of BTC's dynamic range, the response will be non-linear.

    • Solution: While BTC is designed for high calcium concentrations, in extreme cases, you may need to consider alternative measurement techniques.

Experimental Protocols

Protocol 1: Preparation of BTC Tetrapotassium Salt Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BTC tetrapotassium salt.

Materials:

  • BTC tetrapotassium salt (Molecular Weight: 844.0 g/mol )[1]

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of BTC tetrapotassium salt to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of the salt in the desired volume of solvent. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 8.44 mg of BTC tetrapotassium salt in 1 mL of DMSO or water.

  • Vortex briefly to ensure the salt is completely dissolved.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

Table 1: Stock Solution Preparation Volumes [2]

Desired Stock ConcentrationMass of BTC Tetrapotassium SaltVolume of Solvent
1 mM1 mg1.185 mL
5 mM1 mg237 µL
10 mM1 mg118.5 µL

Protocol 2: General Calcium Flux Assay

This protocol provides a general guideline for measuring intracellular calcium changes using the cell-permeant AM ester form of BTC. This should be optimized for your specific cell type and experimental setup.

Materials:

  • Cells cultured on a 96-well black-walled, clear-bottom plate

  • BTC, AM stock solution (in DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Test compounds

  • Positive control (e.g., ionomycin or ATP)

Procedure:

  • Prepare the dye-loading solution: On the day of the experiment, prepare a BTC, AM working solution at 2X the final desired concentration in HHBS. For a final concentration of 5 µM, prepare a 10 µM working solution. To aid in solubilization, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[4]

  • Cell Plating: Plate cells in the 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: Remove the culture medium and add 100 µL of the dye-loading solution to each well. Incubate at 37°C for 30-60 minutes.[4]

  • Washing: After incubation, carefully remove the dye-loading solution and wash the cells twice with 100 µL of HHBS to remove any extracellular dye.

  • Compound Addition: Add 100 µL of your test compounds (at 2X the final concentration) to the appropriate wells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader equipped for ratiometric measurements of BTC (Excitation at ~401 nm and ~480 nm, Emission at ~529 nm). Record a baseline reading for 5-10 minutes.

  • Stimulation: Add a stimulating agent (positive control) to induce a calcium response and continue recording the fluorescence.

Visualizations

Experimental Workflow for Calcium Flux Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate Cells load_dye Load Cells with BTC, AM prep_cells->load_dye prep_dye Prepare Dye-Loading Solution prep_dye->load_dye wash Wash Cells load_dye->wash add_compound Add Test Compound wash->add_compound measure_baseline Measure Baseline Fluorescence add_compound->measure_baseline stimulate Stimulate Cells measure_baseline->stimulate measure_response Measure Fluorescent Response stimulate->measure_response analyze Calculate Ratiometric Signal measure_response->analyze interpret Interpret Results analyze->interpret

Caption: Workflow for a typical intracellular calcium flux assay using BTC, AM.

Troubleshooting Decision Tree

G start Experiment Issue q1 Weak or No Signal? start->q1 q2 High Background? start->q2 q3 Signal Saturated? start->q3 q1->q2 No a1_1 Check Filters/Settings q1->a1_1 Yes q2->q3 No a2_1 Improve Washing Steps q2->a2_1 Yes a3_1 Decrease Loading Conc. q3->a3_1 Yes a1_2 Increase Loading Conc./Time a1_1->a1_2 a1_3 Use Positive Control a1_2->a1_3 a2_2 Check for Autofluorescence a2_1->a2_2 a3_2 Verify Ca2+ in Dynamic Range a3_1->a3_2

Caption: Decision tree for troubleshooting common issues in BTC experiments.

References

Sources

Validation & Comparative

High-Affinity vs. Low-Affinity Calcium Imaging: BTC Tetrapotassium Salt vs. Fura-2

[1][2]

Executive Summary: The Kinetic & Dynamic Divide

The choice between Fura-2 and BTC tetrapotassium salt is not merely a preference for wavelengths; it is a fundamental decision between sensitivity and capacity .

  • Fura-2 is the ratiometric gold standard for quantifying resting calcium (50–100 nM) and small, slow cytosolic transients. However, its high affinity (

    
    ) causes it to act as a calcium buffer, artificially slowing down rapid signals and saturating during high-calcium events (e.g., neuronal firing or organelle release).
    
  • BTC tetrapotassium salt is a low-affinity (

    
    ), membrane-impermeable indicator. It is the superior choice for imaging massive calcium spikes , measuring kinetics without significant buffering, and quantifying calcium in high-concentration microdomains (e.g., near ion channels).
    

Critical Distinction: The "tetrapotassium salt" form of BTC is membrane-impermeable . Unlike Fura-2 AM, it cannot be loaded by incubation. It requires physical introduction into the cell via microinjection, patch-clamp pipettes, or electroporation .[1]

Technical Specifications Comparison

The following table contrasts the physicochemical properties critical for experimental setup.

FeatureFura-2 (Pentapotassium Salt)BTC (Tetrapotassium Salt)
Primary Application Cytosolic resting

& small transients
High

loads, fast kinetics, neuronal spikes
Dissociation Constant (

)
~145 – 224 nM (High Affinity)~7.0 µM (Low Affinity)
Dynamic Range 10 nM – 1 µM1 µM – 100 µM
Excitation Mode Ratiometric: 340 nm / 380 nmRatiometric: 400 nm / 480 nm (or Single Ex 488 nm)
Emission Peak ~510 nm~529 nm
Buffering Effect High: Significantly slows

diffusion
Low: Minimal perturbation of native kinetics
Cell Permeability No (requires injection/patching)No (requires injection/patching)
Magnesium Sensitivity LowLow to Moderate

Deep Dive: Mechanistic Differences

Fura-2: The Ratiometric Standard

Fura-2 functions via an excitation shift.[2][3][4] Upon binding calcium, its excitation peak shifts from 380 nm (Ca-free) to 340 nm (Ca-bound), while emission remains constant at ~510 nm.[2]

  • The Advantage: By calculating the ratio (

    
    ), researchers cancel out artifacts caused by uneven dye loading, cell thickness variations, and photobleaching.
    
  • The Limitation: Due to its low

    
    , Fura-2 becomes saturated at calcium concentrations above 1 µM. In neurons or cardiomyocytes, where local microdomains can reach 10–100 µM, Fura-2 "clips" the peak of the signal, providing inaccurate magnitude data.
    
BTC: The High-Capacity Specialist

BTC (Benzothiazole Coumarin) typically exhibits an excitation shift from ~480 nm to ~400 nm upon calcium binding.

  • The Advantage: With a

    
     of ~7 µM, BTC is active in ranges where Fura-2 is dead. It is ideal for detecting calcium in the endoplasmic reticulum (ER) or during tetanus stimulation in muscle.
    
  • Ratiometric Capability: While often used as a single-wavelength dye (excited at 488 nm) for simplicity, BTC can be used ratiometrically (Ex 400/480 nm) to gain the benefits of artifact correction, provided the optical system supports these wavelengths.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct dye and the mechanistic pathway for signal generation.

CalciumImagingLogiccluster_mechanismSignal Transduction MechanismStartExperimental GoalCaLevelExpected [Ca2+] RangeStart->CaLevelRestingResting / Small Changes(10 - 500 nM)CaLevel->RestingLowHighHigh Peaks / Microdomains(> 1 µM)CaLevel->HighHighFura2Choose Fura-2(High Affinity)Resting->Fura2BTCChoose BTC Salt(Low Affinity)High->BTCMethodLoading MethodFura2->MethodBTC->MethodPatchPatch Clamp / Microinjection(Impermeable Salt)Method->PatchSalt FormIncubationBulk Loading(AM Ester)Method->IncubationAM Form (Not covered here)BindingCa2+ BindingShiftSpectral ShiftBinding->ShiftConformational ChangeOutputFluorescence ChangeShift->OutputRatio or Intensity

Caption: Decision tree for selecting between Fura-2 and BTC based on calcium concentration, highlighting the requirement for physical loading (Patch/Injection) for the salt forms.

Experimental Protocols

Since both products are salts , they cannot cross cell membranes passively.[1] The following protocols focus on Intracellular Calibration and Patch-Clamp Loading , which are the primary use cases for these forms.

Protocol A: Preparation of Internal Solution (Patch Clamp)

Objective: Load BTC or Fura-2 salt into a single cell via a patch pipette to record calcium dynamics without "washout" problems.

  • Stock Preparation:

    • Dissolve BTC Tetrapotassium Salt or Fura-2 Pentapotassium Salt in nuclease-free water to create a 10 mM stock .

    • Aliquot into light-shielded tubes (2–5 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles.

  • Internal Solution Mix:

    • Prepare your standard Cesium-based or Potassium-based internal pipette solution (e.g., 135 mM K-Gluconate, 10 mM HEPES, etc.).

    • Crucial Step: Do not add EGTA or BAPTA if you intend to measure physiological calcium dynamics. The dye is the buffer.

    • Add BTC or Fura-2 stock to a final concentration of 50–200 µM .

      • Note: Use higher concentrations (100–200 µM) for Fura-2 to ensure signal over noise, but be aware of buffering. BTC can often be used at 50–100 µM due to lower buffering capacity.

  • Filtration:

    • Filter the internal solution using a 0.22 µm syringe filter to prevent pipette clogging.

  • Loading:

    • Fill the patch pipette. Establish a Giga-ohm seal and break in (whole-cell configuration).

    • Allow 15–20 minutes for the dye to diffuse from the pipette into the cytosol before beginning recording.

Protocol B: In Vitro Determination (Calibration)

Objective: Verify the


  • Buffer Setup: Prepare two "zero" and "saturating" calcium buffers using a Commercial Calibration Kit (e.g., EGTA-buffered standards) or manual preparation:

    • Zero Ca Buffer: 10 mM K2EGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

    • High Ca Buffer: 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS (pH 7.2).

  • Dye Addition: Add BTC or Fura-2 salt (final conc. 1–5 µM) to both buffers.

  • Mixing: Mix the Zero and High buffers in varying proportions to create a range of free

    
     (e.g., 0, 17 nM, 38 nM... up to 39 µM). Use the Reciprocal Dilution Method.
    
  • Measurement:

    • Fura-2: Measure fluorescence at Emission 510 nm while exciting at 340 nm and 380 nm .

    • BTC: Measure fluorescence at Emission 529 nm while exciting at 400 nm and 480 nm .

  • Calculation: Plot the Ratio (

    
    ) against 
    
    
    and fit to the Grynkiewicz equation:
    
    
    Where
    
    
    is the ratio of fluorescence intensities of the Ca-free to Ca-bound forms at the denominator wavelength.

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium.[2][3][5][6][7] Retrieved from [Link]

A Senior Application Scientist's Guide to Intracellular Magnesium Measurement: BTC Tetrapotassium Salt vs. Mag-Fura-2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise measurement of intracellular ions is paramount to understanding cellular physiology and pathology. Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of enzymatic reactions, and its homeostasis is vital for cellular health. The selection of an appropriate fluorescent indicator is a foundational decision that dictates the accuracy and reliability of experimental outcomes. This guide provides an in-depth comparison of two ratiometric fluorescent indicators: BTC tetrapotassium salt and Mag-Fura-2, offering field-proven insights to inform your experimental design.

The Rationale for Ratiometric Measurement in Live-Cell Imaging

Before delving into the specifics of BTC and Mag-Fura-2, it is crucial to understand the inherent advantages of ratiometric indicators. Unlike single-wavelength dyes whose fluorescence intensity is directly proportional to the ion concentration, ratiometric indicators exhibit a shift in their excitation or emission wavelength upon ion binding. By taking the ratio of the fluorescence intensities at two different wavelengths, we can obtain a measurement that is largely independent of several common experimental artifacts.

The primary advantage of this approach is that the ratio signal is not affected by variations in dye concentration, optical path length, or illumination intensity[1][2][3]. This intrinsic self-calibration corrects for issues such as uneven dye loading between cells, dye leakage or photobleaching during the experiment, and variations in cell thickness, leading to more accurate and reproducible quantification of intracellular ion concentrations[2][3].

cluster_0 Single-Wavelength Indicator cluster_1 Ratiometric Indicator Intensity Fluorescence Intensity ∝ [Ion] Artifacts Affected by: - Dye Concentration - Photobleaching - Cell Thickness Intensity->Artifacts Vulnerable to Conclusion Ratiometric indicators provide more accurate quantification Artifacts->Conclusion Ratio Fluorescence Ratio (λ1/λ2) ∝ [Ion] Correction Corrects for: - Dye Concentration - Photobleaching - Cell Thickness Ratio->Correction Independent of Correction->Conclusion

Caption: Logical relationship between indicator type and measurement accuracy.

Core Comparison: BTC Tetrapotassium Salt vs. Mag-Fura-2

While both BTC and Mag-Fura-2 can be used for ratiometric measurements, they possess distinct chemical and spectral properties that make them suitable for different applications. Mag-Fura-2 was specifically designed as a magnesium indicator, whereas BTC is primarily a low-affinity calcium indicator that finds utility in magnesium measurement due to its very low affinity for Mg²⁺.

PropertyBTC Tetrapotassium SaltMag-Fura-2
Primary Application Low-affinity Ca²⁺ measurementIntracellular Mg²⁺ measurement
Excitation (Mg²⁺-bound) ~400 nm (for Ca²⁺)~330 nm
Excitation (Mg²⁺-free) ~480 nm (for Ca²⁺)~369 nm
Emission ~529 nm~491 nm (Mg²⁺-bound) / ~511 nm (Mg²⁺-free)
Kd for Mg²⁺ >10 mM~1.9 mM
Kd for Ca²⁺ ~7-26 µM~25 µM
Form Cell-impermeant saltCell-impermeant salt and cell-permeant AM ester
Reported Limitations Modest dynamic range, pH sensitivity, susceptibility to photodamagePotential interference from high Ca²⁺ transients
Mag-Fura-2: The Established Standard for Intracellular Magnesium

Mag-Fura-2 is a UV-excitable fluorescent indicator that has become a widely accepted tool for measuring intracellular magnesium concentrations[4][5]. Its dissociation constant (Kd) for Mg²⁺ is approximately 1.9 mM, which is well-suited for the typical range of free intracellular magnesium concentrations (0.1 to 6 mM)[5][6][7].

Upon binding to Mg²⁺, Mag-Fura-2 undergoes a spectral shift in its excitation wavelength from approximately 369 nm in the Mg²⁺-free form to around 330 nm when saturated with Mg²⁺[5][6]. This allows for ratiometric measurement of Mg²⁺ by alternating excitation at these two wavelengths and measuring the resulting emission at around 500 nm.

A critical consideration when using Mag-Fura-2 is its affinity for calcium. While its Kd for Ca²⁺ is significantly higher than that of high-affinity calcium indicators like Fura-2, it will still bind to Ca²⁺[5][6]. This can be a confounding factor in experiments where significant calcium transients are expected. However, for many applications measuring basal or slow changes in Mg²⁺, the interference from resting levels of Ca²⁺ is minimal[7].

BTC Tetrapotassium Salt: A Niche Alternative for High Magnesium Concentrations

BTC is primarily known as a low-affinity calcium indicator, with a Kd for Ca²⁺ in the micromolar range[8]. Its utility in magnesium measurement stems from its extremely low affinity for Mg²⁺ (Kd > 10 mM)[9][10]. This characteristic makes it theoretically suitable for measuring very high concentrations of magnesium, where an indicator like Mag-Fura-2 might become saturated.

However, the practical application of BTC for magnesium measurement is limited by several factors. It has been reported to have a modest dynamic range upon ion binding, is susceptible to photodamage, and is sensitive to changes in pH[9][10]. These limitations can compromise the accuracy and reproducibility of measurements. Furthermore, as a cell-impermeant salt, its use is restricted to loading methods such as microinjection or patch pipette infusion, precluding the less invasive AM ester loading approach[8].

Experimental Design: Choosing the Right Tool for the Job

The choice between Mag-Fura-2 and BTC for measuring intracellular magnesium hinges on the specific experimental question and context.

Choose Mag-Fura-2 when:

  • You are measuring basal or dynamic changes in intracellular magnesium within the typical physiological range (0.1-6 mM).

  • You require a well-characterized and widely validated indicator for Mg²⁺.

  • You need the flexibility of using either the salt form for direct loading or the AM ester for non-invasive loading of a cell population.

  • You have instrumentation capable of UV excitation and ratiometric imaging.

Consider BTC Tetrapotassium Salt when:

  • You anticipate exceptionally high intracellular magnesium concentrations (>10 mM) that would saturate Mag-Fura-2.

  • Your experimental setup involves direct loading of the indicator via microinjection or patch pipette.

  • You can carefully control for pH changes and minimize light exposure to mitigate its known limitations.

  • You are also interested in its potential as a fluorescent indicator for other metal ions like zinc (Zn²⁺)[9][10].

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Measurement of Intracellular Mg²⁺ using Mag-Fura-2 AM

This protocol is designed for loading adherent cells with the cell-permeant acetoxymethyl (AM) ester of Mag-Fura-2.

1. Reagent Preparation:

  • Mag-Fura-2 AM Stock Solution (1-5 mM): Dissolve Mag-Fura-2 AM in high-quality, anhydrous DMSO. For enhanced solubility, you can mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO[6].

  • Loading Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Avoid amine-containing buffers like Tris[6].

  • Working Solution (1-5 µM): On the day of the experiment, dilute the Mag-Fura-2 AM stock solution in the loading buffer to the desired final concentration.

2. Cell Loading:

  • Plate cells on coverslips or in a multi-well plate to achieve 80-90% confluency.

  • Wash the cells once with the loading buffer.

  • Add the Mag-Fura-2 AM working solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically[6][7].

  • To reduce the leakage of the de-esterified indicator, an anion-transport inhibitor such as probenecid (1-2.5 mM) can be added to the loading buffer[6].

3. De-esterification:

  • After incubation, wash the cells three times with fresh, warm loading buffer to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for complete de-esterification of the AM ester by intracellular esterases[6].

4. Imaging:

  • Mount the coverslip in an imaging chamber on a fluorescence microscope equipped with a filter set suitable for Fura-2 (e.g., excitation filters for 340 nm and 380 nm, and an emission filter around 510 nm).

  • Acquire images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

Start Start Prepare Prepare Mag-Fura-2 AM Working Solution (1-5 µM) Start->Prepare Load Incubate Cells with Working Solution (15-60 min) Prepare->Load Wash Wash Cells 3x with Fresh Buffer Load->Wash De-esterify Incubate for 30 min for Complete De-esterification Wash->De-esterify Image Acquire Images at Ex: 340/380 nm, Em: 510 nm De-esterify->Image Analyze Calculate F340/F380 Ratio Image->Analyze End End Analyze->End

Caption: Experimental workflow for intracellular Mg²⁺ measurement with Mag-Fura-2 AM.

5. In Situ Calibration:

  • To convert the fluorescence ratio to an absolute Mg²⁺ concentration, an in situ calibration is necessary.

  • At the end of the experiment, expose the cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10 mM) and a Mg²⁺ ionophore (e.g., 4-bromo A-23187) to determine the maximum ratio (Rmax).

  • Subsequently, expose the cells to a Mg²⁺-free buffer containing a Mg²⁺ chelator (e.g., 10 mM EDTA) and the ionophore to determine the minimum ratio (Rmin).

  • The intracellular Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, R is the experimentally measured ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm excitation in Mg²⁺-free and Mg²⁺-saturating conditions, respectively.

Protocol 2: Measurement of Intracellular Mg²⁺ using BTC Tetrapotassium Salt

This protocol is theoretical and based on the properties of BTC and general principles of using cell-impermeant indicators. It is intended for use with microinjection or patch-clamp loading.

1. Reagent Preparation:

  • BTC Stock Solution (1-10 mM): Dissolve BTC tetrapotassium salt in a suitable intracellular buffer (e.g., a potassium-based buffer with physiological pH).

  • Loading Solution: The concentration of BTC in the microinjection needle or patch pipette will depend on the specific application and should be determined empirically.

2. Cell Loading:

  • Load the cells with the BTC solution using either microinjection or by including it in the patch pipette solution for whole-cell patch-clamp recordings.

3. Imaging:

  • Use a fluorescence microscope with appropriate filter sets for BTC (e.g., excitation filters for ~400 nm and ~480 nm, and an emission filter around 530 nm).

  • Acquire images by alternating excitation at the two wavelengths and collecting the emission.

  • Calculate the fluorescence ratio.

4. In Situ Calibration:

  • Perform an in situ calibration as described for Mag-Fura-2, using appropriate high and low Mg²⁺ concentration buffers and a Mg²⁺ ionophore. The Grynkiewicz equation can be adapted for the specific excitation wavelengths of BTC.

Conclusion: A Strategic Choice for Robust Data

The selection of a fluorescent indicator for intracellular magnesium measurement is a critical step that requires careful consideration of the experimental goals and context. Mag-Fura-2 stands as the well-established and versatile choice for a wide range of applications, offering good sensitivity and the convenience of AM ester loading. BTC tetrapotassium salt, while primarily a low-affinity calcium indicator, presents a niche option for scenarios involving exceptionally high magnesium concentrations, provided its limitations regarding photostability and pH sensitivity are carefully managed. By understanding the principles of ratiometric imaging and the distinct characteristics of these two indicators, researchers can make an informed decision to generate robust and reliable data in their pursuit of elucidating the complex roles of magnesium in cellular function and disease.

References

  • Interchim. (n.d.). Mag-Fura-2. Retrieved from [Link]

  • Kehres, D. G., & Maguire, M. E. (2002). Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica. FEMS Microbiology Letters, 214(1), 69–74.
  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86.
  • Liu, M., Li, K., & Li, C. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application.
  • Giménez-Gómez, P., Palomino-Schätzlein, M., Pineda-Lucena, A., & De la Fuente, I. M. (2023). Ratiometric Fluorescent Sensors Illuminate Cellular Magnesium Imbalance in a Model of Acetaminophen-Induced Liver Injury. Journal of the American Chemical Society.
  • Anconelli, L., Farruggia, G., Lombardo, M., Rossi, F., Rydzyk, M. M., Rossi, M., ... & Iotti, S. (2022). Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye. STAR protocols, 3(4), 101789.
  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. PubMed. Retrieved from [Link]

  • Fiori, E., & Severini, C. (2012). Intracellular Magnesium Detection by Fluorescent Indicators. Methods in molecular biology (Clifton, N.J.), 963, 13–26.
  • Fiori, E., & Severini, C. (2012). Intracellular magnesium detection by fluorescent indicators. PubMed. Retrieved from [Link]

  • Walls, Z. L., & Lewis, M. C. (2016).
  • Yu, H., & Cui, Q. (2018). Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins. Proceedings of the National Academy of Sciences, 115(32), 8149–8154.
  • Hattori, M., & Gouaux, E. (2022). Ion selectivity mechanism of the MgtE channel for Mg2+ over Ca2+. Iscience, 25(12), 105634.
  • ResearchGate. (n.d.). Ion selectivity mechanism of the MgtE channel for Mg2+ over Ca2+. Retrieved from [Link]

  • Liu, M., Li, K., & Li, C. (2018). Fluorescent probes for the detection of magnesium ions (Mg 2+ ): from design to application. RSC Publishing. Retrieved from [Link]

  • Martínez-Zaguilán, R., Párez-Zaguilán, M. C., & Gillies, R. J. (1998). Mag-Fura-2 (Furaptra) Exhibits both Low (МM) and High (nM) Affinity for Ca2+. Cellular Physiology and Biochemistry, 8(1-2), 85–99.
  • Zhang, Y., & Ye, Z. (2017). A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging. Scientific reports, 7(1), 1-11.

Sources

A Researcher's Guide to Intracellular Calcium Measurement: BTC Tetrapotassium Salt vs. Genetically Encoded Calcium Indicators (GECIs)

Author: BenchChem Technical Support Team. Date: February 2026

The measurement of intracellular calcium ([Ca²⁺]i) is a cornerstone of research in fields ranging from neuroscience to immunology and drug discovery. The selection of an appropriate Ca²⁺ indicator is a critical experimental decision that dictates the quality, reliability, and biological relevance of the data obtained. This guide provides an in-depth, objective comparison of two major classes of Ca²⁺ indicators: the synthetic small-molecule dye, BTC tetrapotassium salt, and the versatile protein-based genetically encoded calcium indicators (GECIs). We will explore their fundamental mechanisms, performance characteristics, and practical applications, supported by experimental data and detailed protocols to empower researchers to make the optimal choice for their scientific inquiries.

The Fundamental Choice: Chemical Loading vs. Genetic Expression

The core difference between BTC and GECIs lies in their chemical nature and how they are introduced into cells. BTC is a synthetic organic molecule that must be physically loaded into the cell, typically as a membrane-permeant ester. In contrast, GECIs are proteins that are encoded by DNA, which is introduced into the cell to direct the cell's own machinery to synthesize the indicator. This distinction is the primary determinant of their respective advantages and limitations.

BTC Tetrapotassium Salt: A Tool for Quantitative, Acute Ca²⁺ Measurement

BTC is a ratiometric fluorescent indicator, meaning its fluorescence properties change in a measurable way upon binding Ca²⁺, allowing for the calculation of absolute Ca²⁺ concentrations. This is a significant advantage for experiments where precise quantification of Ca²⁺ levels is required.

Mechanism of Action

BTC is a Ca²⁺ chelator that exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. In the absence of Ca²⁺, BTC has a peak excitation wavelength of approximately 480 nm. When bound to Ca²⁺, the excitation peak shifts to around 400 nm. The fluorescence emission for both states is around 529 nm. By measuring the ratio of fluorescence intensity when excited at these two wavelengths, researchers can determine the intracellular Ca²⁺ concentration in a manner that is largely independent of dye concentration, cell path length, and illumination intensity.[1]

GECI_Mechanism BTC_free BTC Excitation_free Excitation at ~480 nm BTC_bound BTC-Ca²⁺ Emission_free Emission at ~529 nm Excitation_free->Emission_free Excitation_bound Excitation at ~400 nm Emission_bound Emission at ~529 nm Excitation_bound->Emission_bound Ca_ion Ca²⁺ Ca_ion->BTC_bound

Caption: Ratiometric mechanism of BTC tetrapotassium salt.

Performance and Practical Considerations

BTC is characterized by a low affinity for Ca²⁺, with a dissociation constant (Kd) in the range of 7-26 µM.[2][3] This makes it particularly well-suited for measuring moderate to high Ca²⁺ concentrations, as it is less likely to become saturated during large Ca²⁺ transients compared to high-affinity indicators.[2] One of its key advantages is its low sensitivity to magnesium ions (Mg²⁺), a common source of interference with other Ca²⁺ indicators.[2][3]

However, BTC is not without its drawbacks. It has a modest dynamic range upon Ca²⁺ binding and is susceptible to photodamage with prolonged or intense illumination.[4] Studies have shown that under cumulative fluorescence illumination, BTC can gradually become unresponsive to changes in intracellular Ca²⁺.[2] This effect can be mitigated by using attenuated light intensity and minimizing exposure times.[2]

Genetically Encoded Calcium Indicators (GECIs): The Apex of Specificity and Long-Term Imaging

GECIs are a class of fluorescent proteins engineered to report Ca²⁺ levels. Their genetic basis allows for unparalleled experimental flexibility, including targeting to specific cell types and even subcellular compartments, making them ideal for long-term and in vivo studies.[5]

Mechanism of Action

The most widely used GECIs, the GCaMP series, are single-fluorophore indicators. They consist of a circularly permuted green fluorescent protein (cpGFP) fused to the Ca²⁺-binding protein calmodulin (CaM) and the M13 peptide, a CaM-binding domain from myosin light chain kinase. In the absence of Ca²⁺, the cpGFP is in a low-fluorescence state. The binding of Ca²⁺ to CaM triggers a conformational change that allows CaM to bind to the M13 peptide. This interaction alters the chromophore environment within the cpGFP, leading to a significant increase in fluorescence intensity.

GECI_Mechanism CaM_free CaM cpGFP_free cpGFP (Low Fluorescence) M13_free M13 cpGFP_bound cpGFP (High Fluorescence) CaM_bound CaM-Ca²⁺ CaM_bound->cpGFP_bound M13_bound M13 M13_bound->cpGFP_bound Ca_ion Ca²⁺ Ca_ion->CaM_bound

Caption: Conformational change mechanism of single-fluorophore GECIs like GCaMP.

Performance and the GCaMP Family Evolution

The GCaMP series has undergone extensive optimization, leading to a family of sensors with a wide range of affinities, kinetics, and brightness. This allows researchers to select a GECI tailored to their specific experimental needs. For example, the GCaMP6 series includes variants like GCaMP6s (sensitive), GCaMP6m (medium), and GCaMP6f (fast), each optimized for different aspects of Ca²⁺ dynamics. More recent generations, such as the jGCaMP7 and jGCaMP8 series, offer further improvements in signal-to-noise ratio, photostability, and kinetics.

While GECIs offer remarkable advantages, they are not without considerations. High expression levels can lead to buffering of intracellular Ca²⁺, potentially altering the very signals being measured. Furthermore, some GECIs have been shown to cause cytotoxicity or affect cell morphology with long-term expression.[6]

Head-to-Head Comparison

FeatureBTC Tetrapotassium SaltGenetically Encoded Calcium Indicators (GECIs)
Indicator Type Synthetic small moleculeEngineered protein
Measurement Ratiometric (quantitative [Ca²⁺])Intensimetric (relative changes in [Ca²⁺])
Delivery Acute loading (AM ester, microinjection)[3]Genetic (transfection, viral transduction)[5]
Targeting Cytosolic, non-specificCell-type and subcellular compartment specific
Kinetics Fast on/off rates (implied by small molecule nature)Tunable (e.g., GCaMP6f for fast, GCaMP6s for sensitive)
Signal-to-Noise Ratio ModerateHigh to very high (newer generations)
Photostability Susceptible to photodamage with prolonged illumination[2][4]Generally more photostable, but can photobleach
Potential Cytotoxicity Can be cytotoxic at high concentrations; phototoxicity is a concern.[7]High expression levels can cause Ca²⁺ buffering and cytotoxicity.[6]
Ideal Application Acute experiments requiring absolute Ca²⁺ quantificationLong-term in vitro and in vivo imaging, studies requiring cellular specificity

Experimental Protocols

Experimental Workflow: Calcium Imaging with BTC-AM in Cultured Adherent Cells

cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Imaging A Plate cells on glass-bottom dishes B Prepare BTC-AM loading solution A->B 24-48 hours C Incubate cells with loading solution (30-60 min) B->C D Wash and incubate for de-esterification (30 min) C->D E Mount on microscope in imaging buffer D->E F Acquire ratiometric images (Ex: 400/480 nm, Em: 529 nm) E->F

Caption: Workflow for BTC-AM loading and ratiometric calcium imaging.

Detailed Protocol for BTC-AM Loading:

  • Cell Plating: Seed adherent cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of BTC-AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare an imaging buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8][9]

  • Loading Solution Preparation:

    • Warm the imaging buffer to 37°C.

    • For a final BTC-AM concentration of 2-5 µM, dilute the BTC-AM stock solution in the imaging buffer.

    • Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex to mix.

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with the warm imaging buffer.

    • Add the BTC-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Aspirate the loading solution and wash the cells twice with warm imaging buffer.

    • Add fresh imaging buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at approximately 400 nm and 480 nm and collect the emission at ~529 nm.

    • The ratio of the fluorescence intensities (F400/F480) is then used to calculate the intracellular Ca²⁺ concentration.

Experimental Workflow: Transient Transfection and Imaging of GCaMP in HEK293 Cells

cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Expression & Imaging A Seed HEK293 cells on glass-bottom dishes B Prepare DNA-lipid complexes (e.g., Lipofectamine) A->B 24 hours C Add complexes to cells and incubate (18-24 h) B->C D Allow protein expression (24-48 h post-transfection) C->D E Replace with imaging buffer and mount on microscope D->E F Acquire fluorescence images (e.g., Ex: 488 nm, Em: 510-530 nm) E->F

Caption: Workflow for transient transfection and imaging of GECIs.

Detailed Protocol for GCaMP Transfection and Imaging:

  • Cell Plating: Seed HEK293 cells on glass-bottom dishes 24 hours before transfection to reach 70-90% confluency at the time of transfection.

  • Transfection (using a lipid-based reagent like Lipofectamine):

    • In a sterile tube, dilute the GCaMP plasmid DNA in a serum-free medium like Opti-MEM.

    • In a separate sterile tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[10]

    • Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.

    • Add the DNA-lipid complexes dropwise to the cells.[11]

  • Protein Expression: Incubate the cells for 24-48 hours at 37°C to allow for the expression of the GCaMP protein.

  • Imaging:

    • Aspirate the culture medium, wash the cells with an appropriate imaging buffer (e.g., HBSS with 20 mM HEPES).

    • Add fresh imaging buffer to the cells.

    • Mount the dish on a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation ~488 nm, emission ~510-530 nm).

    • Acquire time-lapse images to monitor changes in fluorescence intensity (ΔF/F₀), which correlate with relative changes in intracellular Ca²⁺.

Conclusion: Selecting the Right Tool for the Job

The choice between BTC tetrapotassium salt and genetically encoded calcium indicators is fundamentally driven by the experimental question.

Choose BTC tetrapotassium salt when:

  • You need to determine the absolute concentration of intracellular Ca²⁺.

  • Your experiment is acute and does not require long-term monitoring.

  • You are studying phenomena involving high Ca²⁺ concentrations where high-affinity indicators might saturate.

Choose genetically encoded calcium indicators (GECIs) when:

  • You need to target a specific cell type or subcellular compartment.

  • Your experiment involves long-term imaging or in vivo studies.

  • You are primarily interested in the relative dynamics and kinetics of Ca²⁺ signals.

  • You need to correlate Ca²⁺ activity with other genetically encoded reporters or actuators.

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165–175. [Link]

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. [Link]

  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods (San Diego, Calif.), 46(3), 143–151. [Link]

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

  • Kim, J. Y., & Park, J. H. (2021). Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. Experimental & Molecular Medicine, 53(5), 757–767. [Link]

  • Addgene. (n.d.). General Transfection. Retrieved from [Link]

  • ibidi. (2023, May 15). How to Use Calcium Imaging for Investigating Cell Signaling. Retrieved from [Link]

  • The Effect of Calcium Buffering and Calcium Sensor Type on the Sensitivity of an Array-Based Bitter Receptor Screening Assay. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 635-645. [Link]

  • A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. (2018). Frontiers in Plant Science, 9, 119. [Link]

  • EuroMAbNet. (n.d.). Transient transfection protocol for HEK293T cells. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating BTC Tetrapotassium Salt Fluorescence Signals

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular and ion channel research, the integrity of experimental data is paramount. Fluorescent indicators are indispensable tools for dissecting the intricate signaling pathways governed by ion fluxes. Among these, BTC tetrapotassium salt has emerged as a valuable probe, primarily for its utility in detecting intracellular calcium and, notably, as a surrogate for potassium ion channel activity through thallium flux assays.[1][2][]

This guide provides a comprehensive framework for validating the fluorescence signals generated by BTC tetrapotassium salt. As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the underlying principles that ensure the generation of robust, reproducible, and artifact-free data. We will explore the causality behind experimental choices, establish self-validating systems, and compare BTC's performance against relevant alternatives, all grounded in authoritative scientific principles.

The Foundational Principles of BTC Fluorescence

BTC is a coumarin-based, cell-impermeant fluorescent indicator.[4] Its primary application has been as a low-affinity calcium indicator, exhibiting a shift in its excitation maximum from approximately 480 nm to 400 nm upon binding to Ca2+.[1][2][4] This ratiometric capability is a key advantage, as it allows for more precise measurements that are less susceptible to variations in dye concentration, path length, and illumination intensity.[5]

Crucially for drug discovery and ion channel research, BTC's fluorescence is also enhanced by thallium (Tl+) ions.[1][2] Since many potassium channels are permeable to thallium, BTC serves as an effective surrogate for monitoring K+ channel activity.[6] An influx of Tl+ through open potassium channels leads to a measurable increase in BTC fluorescence, providing a powerful tool for high-throughput screening of potassium channel modulators.[]

Key Spectral Properties of BTC Tetrapotassium Salt:
  • Excitation Wavelengths: ~400 nm (Ca2+ or Tl+ bound) / ~480 nm (free)[1][4][7]

  • Emission Wavelength: ~529-540 nm[1][]

  • Dissociation Constant (Kd) for Ca2+: ~7-26 µM[4][7]

A Self-Validating Experimental Workflow

The following workflow is designed to be inherently self-validating, incorporating essential controls at each stage to ensure the reliability of your BTC fluorescence data.

G cluster_prep Preparation cluster_loading Loading & Incubation cluster_validation Signal Validation cluster_exp Experimentation cluster_analysis Data Analysis prep_dye Dye Preparation (BTC Tetrapotassium Salt) dye_loading Dye Loading (e.g., microinjection, patch pipette) prep_dye->dye_loading prep_cells Cell Culture & Seeding prep_cells->dye_loading positive_control Positive Control (e.g., Ionomycin for Ca2+, Thallium Sulfate for Tl+) dye_loading->positive_control negative_control Negative Control (e.g., EGTA for Ca2+, K+ channel blocker for Tl+) dye_loading->negative_control quenching_control Quenching/Compound Interference Control dye_loading->quenching_control treatment Compound Treatment positive_control->treatment negative_control->treatment quenching_control->treatment data_acquisition Fluorescence Measurement (Ratiometric Imaging) treatment->data_acquisition analysis Data Processing & Interpretation data_acquisition->analysis

Caption: A self-validating workflow for BTC fluorescence experiments.

Detailed Experimental Protocols

Preparation of BTC Tetrapotassium Salt Stock Solution
  • Rationale: Proper preparation and storage of the fluorescent probe are critical to maintain its integrity and ensure consistent experimental outcomes. BTC tetrapotassium salt is cell-impermeant, meaning it will not passively cross the cell membrane.

  • Protocol:

    • Allow the vial of BTC tetrapotassium salt to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO) or water.[4] Note that the AM ester form (BTC-AM) is used for loading into cells and requires DMSO, while the salt form is directly used in cell-free assays or introduced into cells via methods like microinjection.[1][2]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.[1]

Cell Loading (for Intracellular Applications)
  • Rationale: As BTC tetrapotassium salt is not membrane-permeant, it must be introduced into the cytoplasm. Common methods include microinjection or inclusion in a patch pipette solution. For high-throughput applications, the membrane-permeant acetoxymethyl (AM) ester form, BTC-AM, is often used.[1][2]

  • Protocol (using BTC-AM as an example):

    • Prepare a working solution of 2-20 µM BTC-AM in a suitable buffer (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127 to aid in dispersion.[1]

    • For cell lines with active organic anion transporters that may extrude the dye, consider adding 1-2 mM probenecid to the working solution.[1]

    • Replace the cell culture medium with the BTC-AM working solution.

    • Incubate for 30-60 minutes at 37°C in a cell incubator.[1]

    • Wash the cells with fresh buffer to remove extracellular dye.

In Vitro Calibration and Controls
  • Rationale: Before proceeding to cellular experiments, it is crucial to characterize the dye's response in a controlled, cell-free environment. This allows for the determination of key parameters like the dissociation constant (Kd) and the dynamic range of the fluorescence signal.

  • Protocol:

    • Prepare a series of calibration buffers with known concentrations of the target ion (Ca2+ or Tl+). For calcium, EGTA-buffered solutions are commonly used.[8]

    • Add a constant concentration of BTC tetrapotassium salt (e.g., 1 µM) to each calibration buffer.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For ratiometric measurements with BTC, you will measure emission at ~530 nm while alternating excitation between ~400 nm and ~480 nm.

    • Plot the fluorescence ratio (F400/F480) against the ion concentration to generate a calibration curve.

    • Determine the minimum fluorescence (Fmin) in the absence of the ion and the maximum fluorescence (Fmax) at saturating ion concentrations.[8]

Cellular Validation: Controls are Non-Negotiable
  • Positive Control:

    • Rationale: To confirm that the dye is correctly loaded and responsive within the cellular environment.

    • For Calcium: Apply a calcium ionophore such as ionomycin (e.g., 1-5 µM) to transiently increase intracellular calcium and elicit a maximal fluorescence response.

    • For Thallium Flux: Use a known activator of the potassium channel of interest or apply a high concentration of thallium sulfate to induce Tl+ influx.

  • Negative Control:

    • Rationale: To establish the baseline fluorescence and ensure that observed signals are specific to the ion of interest.

    • For Calcium: Pre-incubate cells with a calcium chelator like BAPTA-AM to buffer intracellular calcium and prevent fluorescence changes.

    • For Thallium Flux: Use a known inhibitor of the target potassium channel to block Tl+ influx and abrogate the fluorescence signal.

  • Quenching and Compound Interference Control:

    • Rationale: Test compounds themselves can be fluorescent or can quench the fluorescence of the indicator, leading to false-positive or false-negative results.[6]

    • Protocol:

      • After obtaining a stable baseline fluorescence, add the test compound in the absence of the stimulus.

      • Monitor for any changes in fluorescence. A significant change indicates that the compound interferes with the dye's fluorescence.

      • It is also advisable to measure the fluorescence of the compound alone in the assay buffer.

G cluster_controls Essential Controls for Signal Validation positive Positive Control (Maximal Signal) stimulus Stimulus (e.g., Channel Agonist) positive->stimulus Confirms dye responsiveness negative Negative Control (Baseline Signal) negative->stimulus Establishes baseline interference Compound Interference (Artifact Identification) interference->stimulus Identifies false signals signal Observed Fluorescence Signal stimulus->signal interpretation Data Interpretation signal->interpretation

Caption: The logic of using controls for robust data interpretation.

Comparative Analysis: BTC vs. Alternatives

While BTC is a powerful tool, it is essential to understand its performance in the context of other available fluorescent indicators. The choice of indicator will depend on the specific experimental question, the expected ion concentration range, and the instrumentation available.

IndicatorPrimary IonKdWavelengths (Ex/Em)Key AdvantagesKey Disadvantages
BTC Ca2+, Tl+~7-26 µM (Ca2+)[4][7]~400/480 nm / ~530 nm[1][4][7]Ratiometric, good for high Ca2+ concentrations, Tl+ sensitivity for K+ channel assays.Lower affinity for Ca2+ may not be suitable for detecting subtle changes from resting levels.
Fura-2 Ca2+~145 nM~340/380 nm / ~510 nm[5]Ratiometric, high affinity for Ca2+, well-established.UV excitation can cause phototoxicity and autofluorescence.
Fluo-4 Ca2+~345 nM~494 nm / ~516 nm[9]High fluorescence increase upon Ca2+ binding, visible light excitation.Single wavelength, not ratiometric, making it more susceptible to artifacts.[10]
FluxOR™ Tl+N/A~490 nm / ~525 nmHigh sensitivity to Tl+, large signal window for K+ channel assays.[]Primarily for Tl+ flux, not a direct K+ indicator.
IPG Probes K+Varies~525 nm / ~545 nmDirect measurement of K+.Smaller signal changes compared to Ca2+ indicators, potential selectivity issues with Na+.[11]

Troubleshooting Common Artifacts

  • Signal Bleaching: Prolonged exposure to excitation light can lead to photobleaching of the dye.

    • Solution: Minimize exposure time, use the lowest possible excitation intensity, and use an anti-fade reagent if applicable.

  • Incomplete Dye Hydrolysis (for AM esters): If the AM ester is not fully cleaved by intracellular esterases, it can lead to compartmentalization of the dye in organelles.

    • Solution: Optimize loading time and temperature. Ensure cells are healthy.

  • Dye Leakage: Over time, the de-esterified dye can leak out of the cells.

    • Solution: Use probenecid to block organic anion transporters that can extrude the dye.[1] Conduct experiments promptly after loading.

  • Autofluorescence: Cellular components like NADH and flavins can contribute to background fluorescence.

    • Solution: Measure the autofluorescence of unloaded cells and subtract it from the experimental signal. Choose indicators with longer excitation and emission wavelengths where possible.

By rigorously applying these validation principles, researchers can confidently utilize BTC tetrapotassium salt to generate high-quality, reproducible data, thereby advancing our understanding of ion channel function and accelerating the drug discovery process.

References

  • HORIBA. (n.d.). Fluorescence Indicators for Ion Detection. Retrieved from [Link]

  • Poveda, J. A., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11985. [Link]

  • Singh, G., et al. (2021). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. ACS Applied Polymer Materials, 3(10), 5198–5206. [Link]

  • Reinhard, M. F., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society, 144(15), 6799–6811. [Link]

  • ION Biosciences. (n.d.). Fluorescent Potassium Indicators. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Retrieved from [Link]

  • Wessig, K., et al. (2021). Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. ChemistryOpen, 10(1), 23-31. [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening. National Center for Biotechnology Information. [Link]

  • Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]

  • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648. [Link]

  • Zheng, W., et al. (2008). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 6(4), 543-552. [Link]

  • Senning, E. N., et al. (2020). Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. Journal of General Physiology, 152(11), e202012645. [Link]

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Navigating the Landscape of Fluorescent Ion Indicators: A Comparative Guide to BTC Tetrapotassium Salt and Established Zinc Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and metallobiology, the precise measurement of ion concentrations is paramount. Fluorescent indicators have emerged as indispensable tools for visualizing and quantifying these dynamic processes. This guide addresses the topic of BTC tetrapotassium salt as a potential zinc indicator, providing a critical evaluation of its suitability and comparing it with established, high-performance zinc probes. As we will demonstrate, while BTC tetrapotassium salt is a valuable tool in its own right, its application is firmly rooted in the detection of calcium, not zinc. Understanding the principles of indicator selectivity is crucial for robust and reproducible experimental outcomes.

BTC Tetrapotassium Salt: A Low-Affinity Calcium Indicator

BTC tetrapotassium salt is a cell-impermeant fluorescent indicator characterized by its low affinity for calcium (Ca²⁺), with a dissociation constant (Kd) in the micromolar range (approximately 7-26 µM)[1][2]. This property makes it particularly well-suited for measuring high concentrations of intracellular calcium, situations where high-affinity indicators would be saturated[2][3]. A key feature of BTC is its ratiometric nature; upon binding to Ca²⁺, its excitation maximum shifts from approximately 480 nm to 400 nm, allowing for a more accurate quantification of ion concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths[2][3]. This ratiometric capability helps to correct for variations in dye concentration, cell thickness, and illumination intensity.

However, a thorough review of the scientific literature underscores that BTC's selectivity is geared towards calcium. While some fluorescent indicators designed for Ca²⁺ can exhibit cross-reactivity with other divalent cations like zinc (Zn²⁺), BTC is consistently characterized and utilized as a calcium-specific probe[4][5]. Its reported low sensitivity to magnesium (Mg²⁺) further highlights its specificity among common divalent ions[1][2]. To date, there is a lack of substantial evidence in peer-reviewed literature to support the use of BTC tetrapotassium salt as a reliable and selective indicator for zinc.

The Critical Importance of Selectivity in Zinc Detection

Zinc is the second most abundant transition metal in humans and plays vital roles in a vast array of biological processes, from enzymatic activity to gene expression and neurotransmission[4]. The intracellular concentration of free, or "labile," zinc is tightly regulated and typically maintained at very low levels, often in the picomolar to nanomolar range. This necessitates the use of high-affinity and highly selective fluorescent probes for its detection.

A Comparative Overview of Established Zinc Indicators

The field of zinc biology has been significantly advanced by the development of a portfolio of fluorescent zinc indicators with varying affinities, spectral properties, and cellular localizations. Below is a comparison of some widely used alternatives to the notion of using BTC for zinc sensing.

IndicatorDissociation Constant (Kd) for Zn²⁺Excitation/Emission (Ex/Em) Maxima (nm)Key Features & Applications
FluoZin-3 ~15 nM[4]494/516[5]High affinity, suitable for detecting low basal levels of intracellular zinc. Exhibits a >50-fold increase in fluorescence upon zinc binding[4]. Minimal interference from Ca²⁺[5].
Zinpyr-1 (ZP-1) Not explicitly found, but used for biological mobile zinc detection[1]~515 (unbound) to 507 (bound)/513-558[1]A widely used indicator for detecting mobile zinc pools. Cell-permeable versions are available[1].
Newport Green DCF ~1 µM[5]505/535[5]Moderate affinity, useful for detecting higher concentrations of zinc, such as those released from synaptic vesicles. Essentially insensitive to Ca²⁺[5].

This table highlights the diversity of available zinc indicators, allowing researchers to select a probe that is best suited for their specific experimental question, whether it involves measuring resting zinc levels, detecting transient zinc fluxes, or quantifying zinc in specific subcellular compartments.

Experimental Protocol: Measuring Intracellular Zinc with FluoZin-3 AM

This protocol provides a general guideline for the use of FluoZin-3 AM, a cell-permeant version of the high-affinity zinc indicator, for imaging intracellular zinc in cultured mammalian cells.

Materials:

  • FluoZin-3 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured mammalian cells on coverslips or in an imaging dish

  • Fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~520 nm)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1-5 mM stock solution of FluoZin-3 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Cell Loading:

    • On the day of the experiment, thaw an aliquot of the FluoZin-3 AM stock solution.

    • Prepare a loading buffer by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in HBSS. To aid in solubilization, first mix the FluoZin-3 AM stock with an equal volume of the 20% Pluronic F-127 stock before diluting in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for different cell types.

  • De-esterification:

    • After loading, wash the cells twice with warm HBSS to remove excess probe.

    • Incubate the cells in fresh, warm HBSS for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.

  • Fluorescence Imaging:

    • Mount the coverslip or imaging dish on the fluorescence microscope.

    • Excite the cells at ~490 nm and collect the emission at ~520 nm.

    • Acquire baseline fluorescence images.

    • To induce changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc, or with specific stimuli known to alter zinc homeostasis.

    • Continue to acquire images to monitor the change in fluorescence intensity over time.

Visualizing the Concepts

To further clarify the distinction between BTC's function and that of a dedicated zinc indicator, the following diagrams illustrate their respective mechanisms and a typical experimental workflow.

BTC_Mechanism BTC BTC (Low Fluorescence) BTC_Ca BTC-Ca²⁺ Complex (High Fluorescence) BTC->BTC_Ca Binds Ca²⁺ Ca2 Ca²⁺ Ca2->BTC_Ca Zinc_Indicator_Mechanism ZincProbe Zinc Indicator (e.g., FluoZin-3) (Low Fluorescence) ZincProbe_Zn Indicator-Zn²⁺ Complex (High Fluorescence) ZincProbe->ZincProbe_Zn Binds Zn²⁺ Zn2 Zn²⁺ Zn2->ZincProbe_Zn

Caption: General mechanism of a "turn-on" fluorescent zinc indicator.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Stock Prepare Stock Solutions (FluoZin-3 AM, Pluronic F-127) LoadingBuffer Prepare Loading Buffer Stock->LoadingBuffer Load Load Cells with FluoZin-3 AM LoadingBuffer->Load Wash Wash to Remove Excess Probe Load->Wash Deesterify Incubate for De-esterification Wash->Deesterify Image Acquire Baseline Fluorescence Images Deesterify->Image Stimulate Apply Stimulus (e.g., Zinc + Ionophore) Image->Stimulate Record Record Fluorescence Changes Stimulate->Record

Caption: Experimental workflow for intracellular zinc imaging.

Conclusion: Choosing the Right Tool for the Job

References

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1998). Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator. Cell Calcium, 24(3), 165–175. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.